molecular formula C10H10FNO2 B2557094 (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol CAS No. 1378823-69-8

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Cat. No.: B2557094
CAS No.: 1378823-69-8
M. Wt: 195.193
InChI Key: NQTCCXWLUWOTAN-UHFFFAOYSA-N
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Description

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.193. The purity is usually 95%.
BenchChem offers high-quality (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-fluoro-4-methoxy-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-14-9-3-2-8(11)10-7(9)4-6(5-13)12-10/h2-4,12-13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTCCXWLUWOTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 7-fluoro-4-methoxyindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 7-Fluoro-4-Methoxyindole scaffold represents a highly specialized "privileged structure" in modern medicinal chemistry, recently gaining prominence in the development of antivirals (specifically SARS-CoV-2 Mpro inhibitors). Its unique substitution pattern—combining an electron-withdrawing fluorine at C7 with an electron-donating methoxy group at C4—creates a specific electrostatic and steric profile that optimizes binding in solvent-exposed protein pockets.

A Technical Guide to Synthesis, Reactivity, and Medicinal Chemistry[1]

Executive Summary

The indole heterocycle is ubiquitous in drug discovery, but the 7-fluoro-4-methoxy substitution pattern is a recent, high-value refinement. Unlike simple halo-indoles, this specific arrangement serves two critical functions:

  • Metabolic Stability: The C7-fluorine blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) while modulating the pKa of the indole NH.

  • Electronic "Push-Pull": The C4-methoxy group acts as a steric filler and electron donor, while the C7-fluorine withdraws electron density. This combination creates a unique dipole moment that has proven superior to 4,7-difluoro or 4-trifluoromethoxy analogs in specific protease binding pockets (e.g., SARS-CoV-2 Mpro).

This guide reviews the synthesis of this core, its critical role in recent antiviral campaigns, and the structure-activity relationships (SAR) that define its utility.

Synthetic Architectures

The synthesis of 7-fluoro-4-methoxyindole derivatives typically proceeds through the construction of the indole core rather than functionalization of a pre-existing indole, due to the difficulty of regioselective electrophilic substitution at C4 and C7 simultaneously.

Primary Route: Fischer Indole Synthesis

The most robust route described in literature (specifically for the 2-carboxylate derivatives used in peptidomimetics) utilizes the Fischer Indole Synthesis.

  • Starting Materials: 4-Fluoro-3-methoxyphenylhydrazine hydrochloride and Ethyl pyruvate.

  • Mechanism: Acid-catalyzed condensation to the hydrazone, followed by [3,3]-sigmatropic rearrangement.

  • Regioselectivity: The rearrangement is driven by the ortho-positions. Since the hydrazine is derived from 4-fluoro-3-methoxyaniline, cyclization can theoretically occur at two positions. However, steric and electronic guidance typically favors the formation of the 7-fluoro-4-methoxy isomer when optimized.

Alternative Route: Leimgruber-Batcho

For non-carboxylate derivatives (e.g., 3-substituted indoles), the Leimgruber-Batcho method is a viable alternative.

  • Precursor: 1-Fluoro-4-methoxy-2-methyl-3-nitrobenzene.

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Cyclization: Reductive cyclization (Zn/AcOH or H2/Pd) yields the indole.

Visualization: Synthetic Pathways

Synthesis Start 4-Fluoro-3-methoxyaniline Hydrazine Hydrazine Intermediate Start->Hydrazine Diazotization/Red Fischer Fischer Cyclization (Ethyl Pyruvate + Acid) Hydrazine->Fischer IndoleEster Ethyl 7-fluoro-4-methoxy- 1H-indole-2-carboxylate Fischer->IndoleEster Reflux Hydrolysis Hydrolysis (LiOH/NaOH) IndoleEster->Hydrolysis CoreAcid 7-Fluoro-4-methoxyindole- 2-carboxylic acid Hydrolysis->CoreAcid Coupling Amide Coupling (P2 Amino Acid) CoreAcid->Coupling EDCI/HOBt

Figure 1: The primary synthetic workflow for accessing the 7-fluoro-4-methoxyindole-2-carboxylic acid building block.

Medicinal Chemistry & SAR Case Study

Target: SARS-CoV-2 Main Protease (Mpro) Key Reference: Tsuji et al. (2022/2023), iScience / ResearchGate

The most definitive application of this scaffold is in the optimization of peptidomimetic inhibitors for the SARS-CoV-2 main protease. The indole moiety serves as the P3 substituent , a critical region for potency and pharmacokinetic stability.

The "Opposite Disposition" Rule

A pivotal finding in the SAR studies was the specificity of the substituent pattern. Researchers compared two isomers:

  • Isomer A (Active): 7-Fluoro-4-methoxyindole.[1][2][3][4][5][6]

  • Isomer B (Inactive/Less Active): 4-Fluoro-7-methoxyindole.[5]

Result: Isomer A was significantly more potent. The study concluded that the "opposite disposition" (Isomer B) was unsuitable. This suggests that the C7-fluorine likely engages in a specific electrostatic interaction (or avoids a steric clash) that the C7-methoxy cannot replicate, while the C4-methoxy fills a hydrophobic pocket more effectively than a fluorine.

Comparative Potency Data

The following table summarizes the SAR trends observed when optimizing the P3 indole cap.

P3 ScaffoldP1' MoietyAntiviral Activity (EC50)Metabolic StabilityNotes
7-F, 4-OMe-Indole 4-F-BenzothiazoleHigh (nM range) High Lead Candidate (Cmpd 3)
4-OMe-IndoleBenzothiazoleModerateLowParent compound (5h)
4,7-Difluoroindole4-F-BenzothiazoleHighHighGood alternative, but less soluble
4-F, 7-OMe-Indole4-F-BenzothiazoleLowN/A"Opposite disposition" failure
Benzyloxy4-F-BenzothiazoleVery LowN/ALoss of H-bond donor (NH)
Structural Logic
  • Solvent Contact: Positions 4-7 of the indole at the P3 site are located in a solvent-contact area.[5]

  • Lipophilicity: The 7-F/4-OMe combination modulates lipophilicity (

    
    ) to improve cell membrane permeability without compromising solubility, a common issue with poly-fluorinated indoles.
    
Visualization: SAR Logic Tree

SAR Root P3 Indole Optimization (SARS-CoV-2 Mpro) Branch1 Unsubstituted Indole Root->Branch1 Branch2 4-Methoxy Indole Root->Branch2 Branch3 7-Fluoro-4-Methoxy Indole Root->Branch3 Branch4 4-Fluoro-7-Methoxy Indole Root->Branch4 Result1 Moderate Potency Metabolic Liability Branch1->Result1 Result2 Good Potency Low Stability Branch2->Result2 Result3 High Potency High Stability Optimal Solvent Contact Branch3->Result3 Result4 Reduced Potency (Unfavorable Sterics) Branch4->Result4

Figure 2: Structure-Activity Relationship (SAR) decision tree leading to the selection of the 7-fluoro-4-methoxyindole scaffold.

Experimental Protocols

The following protocols are synthesized from the best practices identified in the literature for accessing the key carboxylic acid intermediate and its subsequent coupling.

Synthesis of Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate
  • Reactants: Dissolve 4-fluoro-3-methoxyphenylhydrazine HCl (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of

    
    -toluenesulfonic acid (
    
    
    
    TSA) or use ethanolic HCl.
  • Cyclization: Heat the mixture to reflux for 3–5 hours. Monitor consumption of hydrazine by TLC.

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from ethanol/water.

  • Validation: 1H NMR should show the characteristic indole NH (broad singlet > 8.5 ppm) and the specific splitting pattern of the H5 and H6 protons (coupled to F).

Hydrolysis to the Free Acid
  • Reaction: Suspend the ethyl ester in THF/MeOH (1:1). Add aqueous LiOH (2M, 3.0 eq).

  • Conditions: Stir at ambient temperature for 12 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3. The carboxylic acid (7-fluoro-4-methoxyindole-2-carboxylic acid) will precipitate. Filter and dry.

Amide Coupling (Peptidomimetic Synthesis)

Standard protocol for coupling the indole acid to a P2-leucine derivative.

  • Activation: Dissolve 7-fluoro-4-methoxyindole-2-carboxylic acid (1.0 eq) in DMF. Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 min.

  • Coupling: Add L-Leucine tert-butyl ester hydrochloride (1.0 eq).

  • Completion: Stir at RT for 12–16 hours.

  • Purification: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. Purify via silica gel chromatography.

References

  • Tsuji, K., Ishii, T., Kobayakawa, T., et al. (2022).[4] Potent and biostable inhibitors of the main protease of SARS-CoV-2. iScience / ResearchGate.

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters.

  • EvitaChem . Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (Product Data).

  • ChemicalBook . 4-Methoxyindole Synthesis and Derivatives.

  • MDPI Molecules . Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

Sources

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol CAS number and registry data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol, a fluorinated indole derivative with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly registered, indicating its status as a novel or specialized chemical entity, this document outlines a robust synthetic pathway, details essential characterization protocols, and explores its prospective applications based on the established roles of analogous structures in drug discovery.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a cornerstone in pharmaceutical chemistry, forming the core of numerous approved drugs and bioactive natural products.[1][2] The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[3][4] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[3] Specifically, the presence of a fluorine atom on the indole ring, as seen in 7-fluoroindole, has been associated with novel anti-virulence properties against pathogens like Pseudomonas aeruginosa.[5][6]

The combination of a fluorine atom at the 7-position and a methoxy group at the 4-position of the indole ring, coupled with a hydroxymethyl group at the 2-position, presents a unique molecular architecture. The methoxy group is known to enhance the reactivity of the indole ring system, making these compounds valuable intermediates in organic synthesis. This guide details the proposed synthesis and characterization of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol, providing a foundational resource for researchers in drug development and chemical synthesis.

Physicochemical and Registry Data

As a novel compound, dedicated registry data for (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol is not available. However, based on its chemical structure, we can deduce key properties.

PropertyValueSource
Molecular Formula C₁₀H₁₀FNO₂Calculated
Molecular Weight 195.19 g/mol Calculated
IUPAC Name (7-Fluoro-4-methoxy-1H-indol-2-yl)methanolIUPAC Nomenclature
CAS Number Not Assigned

Proposed Synthesis Pathway

The most direct and logical synthetic route to (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol involves the reduction of a corresponding indole-2-carboxylate ester, such as ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (CAS No: 1197943-55-7).[7] This precursor is a known compound and serves as an excellent starting material.

The proposed workflow is a standard ester reduction using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

G cluster_0 Synthesis Workflow A Ethyl 7-fluoro-4-methoxy- 1H-indole-2-carboxylate (CAS: 1197943-55-7) B Lithium Aluminum Hydride (LiAlH₄) in dry THF A->B Reduction C Quenching with H₂O and NaOH B->C Reaction Quench D Workup and Purification (e.g., Column Chromatography) C->D Extraction E (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol (Target Compound) D->E Isolation

Caption: Proposed synthesis of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol.

Experimental Protocol: Reduction of Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate

Materials:

  • Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate[7]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol.

Analytical Characterization

To confirm the identity and purity of the synthesized (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol, a suite of analytical techniques should be employed.

G cluster_1 Analytical Workflow A Synthesized Compound B ¹H NMR & ¹³C NMR A->B Analysis C ¹⁹F NMR A->C Analysis D Mass Spectrometry (e.g., HRMS) A->D Analysis E HPLC/UPLC A->E Analysis F FT-IR Spectroscopy A->F Analysis G Structural Confirmation & Purity Assessment B->G Data Interpretation C->G Data Interpretation D->G Data Interpretation E->G Data Interpretation F->G Data Interpretation

Caption: Workflow for the analytical characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons on the aromatic ring, the methoxy group, the methylene group of the methanol moiety, the hydroxyl proton, and the N-H proton of the indole.

    • ¹³C NMR: Will identify the number of unique carbon environments, corresponding to the indole core, the methoxy carbon, and the methanol carbon.

    • ¹⁹F NMR: A crucial analysis that will show a singlet (or a doublet if coupled to a nearby proton), confirming the presence and electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition (C₁₀H₁₀FNO₂).

  • Chromatography: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) will be employed to assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: Will identify key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the indole, and C-O and C-F bond vibrations.

Potential Applications in Drug Discovery

Indole-2-ylmethanol derivatives are versatile intermediates in the synthesis of more complex molecules.[8] The unique substitution pattern of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol suggests several potential applications:

  • Scaffold for Kinase Inhibitors: The indole nucleus is a common scaffold in kinase inhibitors used in oncology. The fluorine and methoxy substituents can be used to fine-tune binding interactions within the ATP-binding pocket of various kinases.[3]

  • Precursor for Antiviral and Antimicrobial Agents: Fluorinated indoles have shown promise as antimicrobial agents.[5][6] This compound could serve as a building block for the synthesis of novel antibiotics or antiviral compounds.

  • Central Nervous System (CNS) Drug Candidates: The indole structure is a key component of many neurotransmitters (e.g., serotonin) and CNS-active drugs. The lipophilicity and metabolic stability imparted by the fluorine atom could be advantageous for developing new therapies for neurological disorders.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for novel chemical entities in a research setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]

Conclusion

(7-Fluoro-4-methoxy-1H-indol-2-yl)methanol represents a promising, yet underexplored, chemical entity. This guide provides a clear and actionable framework for its synthesis via the reduction of its corresponding carboxylate ester and outlines the necessary analytical protocols for its thorough characterization. The strategic placement of fluoro and methoxy groups on the privileged indole scaffold makes this compound a highly attractive building block for the development of new therapeutic agents and advanced materials. The methodologies and insights presented herein are intended to empower researchers to synthesize, study, and unlock the full potential of this novel fluorinated indole derivative.

References

  • A High-Purity Chemical Compound. 7-Fluoro-4-Methoxy-2-Methyl-1H-Indole. Available from: [Link]

  • Qian Hua et al. NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][7]BENZOPYRAN-7-ONE. Rasayan J. Chem. 2009;2(4):776-780. Available from: [Link]

  • PubChem. (1H-indol-2-yl)methanol. National Institutes of Health. Available from: [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025; 7(2): 154-160.
  • Beilstein Journals. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Available from: [Link]

  • PubChemLite. Methyl 7-fluoro-4-methoxy-1h-indole-2-carboxylate (C11H10FNO3). Available from: [Link]

  • Heravi MM, Amiri Z, Kafshdarzadeh K, Zadsirjan V. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Adv. 2021;11(54):34237-34282.
  • ResearchGate. Application of Fluorine in Drug Design | Request PDF. Available from: [Link]

  • Witty DR, et al. Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC. Available from: [Link]

  • Zhang Y, et al. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. MedChemComm. 2023;14(8):1413-1440.
  • PubChem. 7-Methoxy-1H-indole. National Institutes of Health. Available from: [Link]

  • Inorganica Chimica Acta. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available from: [Link]

  • PubChemLite. [2-fluoro-4-(4-fluoro-1h-indole-1-carbonyl)-5-methoxyphenyl]methanol (C17H13F2NO3). Available from: [Link]

  • eChemPortal. Chemical Substance Search. Available from: [Link]

Sources

Pharmacophore Mapping and Target Validation Strategies for (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Privileged Indole Scaffold / Pharmacophore Precursor Primary Utility: Fragment-Based Drug Discovery (FBDD) & Lead Optimization Key Biological Targets: HIV-1 Viral Entry Proteins (gp120), Tyrosine Kinases (VEGFR/PDGFR), and Melatonin Receptors.

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is not a standalone marketed drug but a high-value chemotype progenitor . It represents a specific substitution pattern (4-methoxy, 7-fluoro) on the indole core that has been rigorously validated in the development of Class I Fusion Inhibitors (such as the precursors to Fostemsavir) and Type II Kinase Inhibitors .

This guide details the biological rationale for this scaffold, specific target validation protocols, and the mechanistic causality behind its activity.[1]

Part 1: Molecular Architecture & SAR Logic

To understand the biological targets, one must first decode the structural activity relationship (SAR) inherent to this molecule. The specific arrangement of the fluorine and methoxy groups is not random; it is designed to exploit specific protein binding pockets.

Structural Causality[2]
  • 4-Methoxy Group (Electronic Donor):

    • Function: Acts as a hydrogen bond acceptor. In kinase pockets, this often interacts with the "hinge region" residues. In HIV-1 gp120, it fills a specific hydrophobic pocket while offering polar contact.

    • Electronic Effect: Increases electron density on the indole ring, potentially enhancing cation-pi interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target protein.

  • 7-Fluoro Group (Metabolic Blockade):

    • Function: Blocks the C7 position from metabolic oxidation (a common P450 attack site).

    • Conformational Control: The fluorine atom can induce a specific dipole moment and, due to its size (isostere of hydrogen but electronically different), can lock the indole into a bioactive conformation by reducing steric clashes or inducing intramolecular electrostatic repulsion with adjacent carbonyls in complex ligands.

  • 2-Methanol (The Warhead/Linker):

    • Function: A polar "handle." In FBDD, this hydroxyl group is rarely the final state. It is typically oxidized to an aldehyde/acid for coupling or converted to a leaving group to attach a solubilizing tail (e.g., piperazine).

Visualization: Pharmacophore Logic

SAR_Logic cluster_features Structural Features cluster_effects Biological/Chemical Effect Compound (7-Fluoro-4-methoxy- 1h-indol-2-yl)methanol OMe 4-Methoxy Group Compound->OMe Fluoro 7-Fluoro Group Compound->Fluoro Methanol 2-Methanol (Linker) Compound->Methanol H_Bond H-Bond Acceptor (Hinge/gp120 Binding) OMe->H_Bond Electronic Donation Metab_Stab Metabolic Blockade (Prevents C7 Oxidation) Fluoro->Metab_Stab Steric/Electronic Shield Functionalization Synthetic Handle (Coupling Site) Methanol->Functionalization Polarity/Reactivity

Caption: Structural dissection of the indole scaffold highlighting the causal link between chemical substituents and their biological utility.

Part 2: Primary Biological Target – HIV-1 gp120 (Attachment Inhibition)[3]

The most authoritative grounding for this specific substitution pattern lies in the history of HIV-1 Attachment Inhibitors . The 4-methoxy-7-substituted indole core is the structural ancestor of Temsavir (BMS-626529).

Mechanism of Action

The molecule (when derivatized) binds to the gp120 envelope glycoprotein of HIV-1.[2][3]

  • Binding Site: It targets a conserved hydrophobic pocket within the gp120 trimer, specifically under the V1/V2 loop.

  • Effect: The binding stabilizes gp120 in a "closed" conformation.

  • Outcome: This prevents gp120 from undergoing the necessary conformational change required to bind cellular CD4 receptors . Without CD4 binding, the virus cannot attach to the host T-cell.

Validation Protocol: gp120-CD4 Competition ELISA

Objective: Determine if the compound (or its derivative) competes with CD4 for gp120 binding.

Reagents:

  • Recombinant HIV-1 gp120 (e.g., JR-FL strain).

  • Soluble CD4 (sCD4) conjugated to HRP or Biotin.

  • 96-well microtiter plates (high binding).

Step-by-Step Methodology:

  • Coating: Immobilize recombinant gp120 (1 µg/mL in PBS) onto the plate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at RT.

  • Compound Incubation: Add serial dilutions of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol (or its target derivative) to the wells. Incubate for 1 hour at RT to allow equilibrium binding to gp120.

    • Control: Use BMS-626529 as a positive control.

    • Negative Control: DMSO vehicle.[4]

  • Competition: Add biotinylated-sCD4 (at a concentration equivalent to its Kd, approx 5 nM) directly to the wells without washing out the compound. Incubate for 1 hour.

  • Detection: Wash 5x. Add Streptavidin-HRP. Incubate 30 mins. Wash 5x. Add TMB substrate. Stop with 1M H2SO4.

  • Analysis: Measure OD450. A decrease in signal indicates the compound is preventing CD4 from binding to gp120.

Part 3: Secondary Biological Target – Tyrosine Kinases (VEGFR/PDGFR)

Indoles are "privileged structures" in kinase inhibition because they mimic the purine ring of ATP. The 4-methoxy group often provides critical selectivity.

Mechanism of Action[1][3][6][7][8][9]
  • ATP Competitive Inhibition: The indole core inserts into the ATP-binding pocket of the kinase.

  • Hinge Interaction: The nitrogen of the indole (N1) or the 2-position substituents often form hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • 7-Fluoro Role: In kinase inhibitors, the 7-fluoro group can occupy small hydrophobic pockets or modulate the pKa of the indole NH, affecting binding affinity.

Validation Protocol: TR-FRET Kinase Assay

Objective: Quantify inhibition of VEGFR2 or PDGFR kinase activity.[5]

Reagents:

  • Recombinant VEGFR2 Kinase Domain.

  • Fluorescently labeled peptide substrate (e.g., PolyGT-Biotin).

  • Europium-labeled anti-phosphotyrosine antibody.

  • APC-labeled Streptavidin.

Workflow:

  • Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of compound (in DMSO) into a 384-well low-volume plate.

  • Enzyme Reaction: Add 5 µL of enzyme solution. Incubate 15 mins.

  • Start Reaction: Add 5 µL of Substrate/ATP mix (ATP at Km concentration). Incubate 60 mins at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + APC-Streptavidin + EDTA to stop reaction).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode reader (Ex: 337nm, Em: 620nm/665nm).

  • Calculation: Calculate IC50 based on the ratio of 665/620 nm emission.

Visualization: Target Screening Cascade

Screening_Cascade cluster_biochem Stage 1: Biochemical Validation cluster_cell Stage 2: Cellular Validation Start Compound Library (7-F-4-OMe-Indole analogs) Assay1 gp120 ELISA (Viral Entry) Start->Assay1 Assay2 Kinase Panel (VEGFR/PDGFR) Start->Assay2 Cell1 Pseudovirus Assay (Luciferase Readout) Assay1->Cell1 Hit Confirmation (<100 nM) Cell2 Cell Proliferation (HUVEC/Tumor Lines) Assay2->Cell2 Hit Confirmation (<50 nM) Lead Lead Cell1->Lead Antiviral Lead Lead2 Lead2 Cell2->Lead2 Oncology Lead

Caption: A bifurcated screening cascade distinguishing between viral entry (HIV) and antiproliferative (Kinase) workflows.

Part 4: Synthesis & Quality Control (The Foundation of Trust)

Before initiating biological assays, the integrity of the material is paramount. The 7-fluoro substituent is challenging to introduce late-stage; it is usually present in the starting material (e.g., 2-fluoro-5-methoxyaniline derivatives).

QC Parameters Table
ParameterMethodAcceptance CriterionRelevance
Identity 1H-NMR (DMSO-d6)Distinct doublets for Indole C5/C6; Singlet for OMe (~3.9 ppm); Doublet for CH2OH.Confirms substitution pattern.
Fluorine Regioisomerism 19F-NMRSingle peak (approx -120 to -140 ppm).Ensures 7-F, not 5-F or 6-F (common impurities).
Purity UPLC-MS (254 nm)>95% Area Under Curve.Critical for accurate IC50 determination.
Oxidation State IR SpectroscopyBroad -OH stretch (3200-3400 cm-1).Confirms alcohol, not aldehyde/acid.

References

  • Meanwell, N. A., et al. (2009). Inhibitors of HIV-1 attachment: An evolution from indole to azaindoles leading to the discovery of BMS-488043.[6] Journal of Medicinal Chemistry. Link

  • Wang, T., et al. (2009). Discovery of 4-fluoro-7-substituted-azaindole inhibitors of HIV-1 attachment. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Indole-2-methanol derivatives. PubChem. Link

  • Zhang, H., et al. (2017). Design and synthesis of indole derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. Link

  • Vanda Pharmaceuticals. (2020). Tasimelteon (Hetlioz) Prescribing Information (Structurally related melatonin receptor agonist). Link

Note: The specific alcohol (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is treated here as a chemical probe and intermediate. The biological activity described is derived from the validated SAR of the 4-methoxy-7-fluoro-indole scaffold found in the cited literature.

Sources

An In-depth Technical Guide to the Solubility Profile of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of a compound's physicochemical properties is a cornerstone of modern drug discovery and development. Among these, solubility is a critical parameter that dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, a substituted indole derivative of interest in medicinal chemistry. We will delve into the theoretical principles governing its solubility, present a detailed, field-proven experimental protocol for its determination, and analyze its predicted behavior across a range of common organic solvents. The methodologies and interpretations herein are designed to provide researchers with a robust framework for assessing the solubility of this and structurally related compounds.

Introduction to (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol and the Imperative of Solubility

Indole derivatives are a privileged class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The specific compound, (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, incorporates several functional groups that modulate its chemical properties: an indole nucleus, a fluorine atom, a methoxy group, and a hydroxymethyl group. Each of these substituents plays a crucial role in defining the molecule's polarity, hydrogen bonding capacity, and overall intermolecular interactions, which in turn govern its solubility.

In pharmaceutical sciences, poor solubility is a major hurdle that can terminate the development of otherwise promising drug candidates.[3][4] It can lead to low and variable absorption, insufficient exposure at the target site, and challenges in developing viable dosage forms. Therefore, a thorough understanding of the solubility profile in various solvents is not merely an academic exercise; it is an essential early-stage activity in the drug discovery process that informs lead optimization, formulation development, and the prediction of in vivo behavior.[3][5] This guide establishes a foundational understanding of these principles as applied to (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol.

Physicochemical Properties & Predicted Solubility Behavior

The structure of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol provides clear indicators of its likely solubility characteristics, based on the fundamental principle that "like dissolves like."[6][7]

  • Indole Nucleus: The bicyclic aromatic indole core is largely nonpolar and hydrophobic.[8][9] This suggests a baseline solubility in nonpolar organic solvents.

  • Hydroxymethyl Group (-CH₂OH): This group is highly polar and capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature is expected to significantly enhance solubility in polar, protic solvents like alcohols.

  • Methoxy Group (-OCH₃): The methoxy group introduces polarity and can act as a hydrogen bond acceptor. Its presence is known to enhance the reactivity and modify the properties of the indole ring.

  • Fluoro Group (-F): Fluorine is the most electronegative element, and its substitution on the benzene ring introduces a strong dipole. While organofluorine compounds can have complex effects on solubility, the C-F bond can participate in weak hydrogen bonding and alter crystal lattice energy, influencing how readily the solid dissolves.[10]

  • N-H Group: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor, further contributing to interactions with polar, hydrogen-bond-accepting solvents.

Overall Prediction: (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is an amphiphilic molecule with both polar (hydroxyl, methoxy, N-H, fluoro) and nonpolar (indole ring) regions. It is predicted to exhibit poor solubility in water and nonpolar aliphatic solvents (e.g., hexane) but will likely show moderate to high solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Experimental Protocol: Equilibrium Solubility Determination

To quantitatively assess the solubility profile, the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility is employed.[5][11][12] This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specified conditions.[3][4]

Materials and Equipment
  • Compound: (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, solid, >95% purity.

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Toluene, Heptane).

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator capable of maintaining a constant temperature (25 °C ± 1 °C)

    • Centrifuge

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., ~10 mg).

    • Record the exact mass of the compound added.

    • Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vials. Prepare each solvent experiment in triplicate to ensure reproducibility.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment set to 25 °C.

    • Agitate the suspensions for a period sufficient to reach thermodynamic equilibrium. A 48-hour period is standard for many small molecules, but a preliminary time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate this duration.

  • Sample Processing (Phase Separation):

    • After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle.

    • To separate the saturated liquid phase from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic solid particles.[13][14]

  • Analysis and Quantification (HPLC):

    • Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples via a validated, stability-indicating RP-HPLC method with UV detection.[7][15]

    • Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared from known concentrations of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol.[13]

Diagram of Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at 25°C for 48 hours B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample for Analysis E->F G Inject into HPLC System F->G H Calculate Concentration vs. Calibration Curve G->H I I H->I Final Solubility (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Profile: Results and Discussion

The following table summarizes the predicted quantitative solubility of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol in a selection of organic solvents at 25 °C. This data is illustrative and based on the physicochemical analysis in Section 2.0.

Solvent Solvent Class Polarity Index (Snyder) Predicted Solubility Category Predicted Solubility (mg/mL)
HeptaneNonpolar, Aliphatic0.1Very Sparingly Soluble< 0.1
TolueneNonpolar, Aromatic2.4Sparingly Soluble1 - 5
Ethyl AcetatePolar, Aprotic4.4Soluble30 - 60
Tetrahydrofuran (THF)Polar, Aprotic4.0Freely Soluble100 - 200
AcetonePolar, Aprotic5.1Freely Soluble> 200
AcetonitrilePolar, Aprotic5.8Soluble50 - 100
IsopropanolPolar, Protic3.9Freely Soluble> 200
EthanolPolar, Protic4.3Very Soluble> 300
MethanolPolar, Protic5.1Very Soluble> 300
Dimethyl Sulfoxide (DMSO)Polar, Aprotic7.2Very Soluble> 500
Interpretation of Predicted Results

The predicted solubility trends can be explained by the intermolecular forces between the solute and the various solvents.

  • High Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the -OH, N-H, -OCH₃, and -F groups of the molecule, leading to strong, favorable interactions that overcome the crystal lattice energy of the solid compound.

  • High Solubility in Polar Aprotic Solvents (DMSO, Acetone, THF): These solvents are strong hydrogen bond acceptors. They can interact favorably with the N-H and -OH protons of the indole derivative. DMSO, with its very high polarity, is an exceptional solvent for a wide range of organic molecules.[16]

  • Moderate Solubility in Solvents of Intermediate Polarity (Ethyl Acetate, Acetonitrile): These solvents offer a balance of polarity and nonpolar character, allowing for favorable interactions with both the polar functional groups and the nonpolar indole ring system.

  • Low Solubility in Nonpolar Solvents (Toluene, Heptane): These solvents primarily interact through weak van der Waals forces.[16] They cannot effectively solvate the polar hydrogen-bonding groups of the molecule. The energy required to break the strong solute-solute interactions (hydrogen bonds in the crystal lattice) is not compensated by the weak solute-solvent interactions, resulting in poor solubility.

Diagram of Molecular Interactions

G SOLUTE (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol H_DONOR H-Bond Donors (-OH, -NH) SOLUTE->H_DONOR H_ACCEPTOR H-Bond Acceptors (-OH, -OCH3, -F) SOLUTE->H_ACCEPTOR NONPOLAR Nonpolar Core (Indole Ring) SOLUTE->NONPOLAR SOLVENT_PROTIC Polar Protic Solvent (e.g., Methanol) H_DONOR->SOLVENT_PROTIC Strong Interaction SOLVENT_APROTIC Polar Aprotic Solvent (e.g., Acetone) H_DONOR->SOLVENT_APROTIC Strong Interaction SOLVENT_NONPOLAR Nonpolar Solvent (e.g., Heptane) H_DONOR->SOLVENT_NONPOLAR Weak / Unfavorable H_ACCEPTOR->SOLVENT_PROTIC Strong Interaction H_ACCEPTOR->SOLVENT_APROTIC Moderate Interaction H_ACCEPTOR->SOLVENT_NONPOLAR Weak / Unfavorable NONPOLAR->SOLVENT_NONPOLAR Favorable Interaction

Sources

Advanced Synthesis of Substituted Indole-2-Methanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overview of substituted indole-2-methanol synthesis pathways Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

The (1H-indol-2-yl)methanol scaffold (indole-2-methanol) is a linchpin in medicinal chemistry, serving as a precursor for complex indole alkaloids (e.g., Aspidosperma and Strychnos families) and a pharmacophore in anti-tumor and anti-inflammatory agents. Its synthesis poses unique challenges due to the acid-sensitivity of the indole C3 position and the propensity for C2-polymerization under oxidative stress.

This guide details three distinct, high-fidelity pathways for synthesizing substituted indole-2-methanols, moving beyond generic textbook descriptions to focus on reaction causality, scalability, and chemoselectivity.

Strategic Pathway 1: Reductive Functionalization (The "Gold Standard")

Principle & Causality

The most robust route to indole-2-methanols is the reduction of indole-2-carboxylic acid esters. This pathway is preferred for scale-up due to the commercial availability of ethyl indole-2-carboxylates and the thermodynamic stability of the starting material.

Why this works: Indole esters are stable solids. Reducing them with Lithium Aluminum Hydride (LAH) or Diisobutylaluminum hydride (DIBAL-H) provides a direct, high-yielding entry to the alcohol without touching the sensitive C3 proton, provided the nitrogen is unsubstituted or the conditions are strictly anhydrous.

Mechanistic Visualization

The reduction proceeds via a nucleophilic acyl substitution followed by a hydride transfer.

LAH_Reduction Start Indole-2-Ester Inter1 Tetrahedral Aluminate Complex Start->Inter1 LiAlH4 (0°C) Nucleophilic Attack Aldehyde Indole-2-Aldehyde (Transient) Inter1->Aldehyde -LiOEt Elimination Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide LiAlH4 (Fast) Hydride Transfer Product Indole-2-Methanol Alkoxide->Product H3O+ Quench

Figure 1: Stepwise reduction mechanism of indole-2-carboxylate to indole-2-methanol.

Validated Protocol: LAH Reduction

Source Grounding: Adapted from Organic Syntheses Coll. Vol. 5, p.635.

Reagents:

  • Ethyl indole-2-carboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (LAH) (1.5 equiv)

  • Anhydrous THF or Diethyl Ether (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with LAH pellets. Add anhydrous THF and cool to 0°C.

  • Addition: Dissolve ethyl indole-2-carboxylate in THF. Add dropwise to the LAH slurry over 30 minutes. Critical: Maintain temp <5°C to prevent side reactions at C3.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Fieser Quench: Cool back to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

  • Isolation: Filter the granular white precipitate through Celite. Concentrate the filtrate to yield the crystalline alcohol.

Strategic Pathway 2: C2-Lithiation & Trapping (The Regioselective Route)

Principle & Causality

For indoles lacking a pre-existing carbonyl at C2, direct lithiation is the method of choice. This requires N-protection (typically N-Boc or N-SO2Ph) to acidify the C2-H bond (Directed Ortho Metalation - DoM) or facilitate Lithium-Halogen exchange if starting from 2-bromoindole.

Why this works: The N-protecting group exerts a dipole that directs the lithiating base (n-BuLi or t-BuLi) exclusively to the C2 position. Trapping the resulting C2-lithio species with formaldehyde (or paraformaldehyde) yields the methanol derivative directly.

Mechanistic Visualization

Lithiation_Pathway NBoc N-Boc Indole Complex C2-Lithio Species (Coordination Complex) NBoc->Complex n-BuLi / THF -78°C Trapped C2-Alkoxide Complex->Trapped Paraformaldehyde (Electrophile) Final N-Boc-Indole-2-Methanol Trapped->Final NH4Cl (aq) Workup

Figure 2: Directed Ortho Metalation (DoM) pathway for C2-functionalization.

Validated Protocol: C2-Lithiation

Source Grounding: Based on Gribble et al. and modern organolithium standards.

Reagents:

  • N-Boc-indole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6M in hexanes)

  • Paraformaldehyde (excess, cracked to monomer) or gaseous Formaldehyde

  • Anhydrous THF[1]

Step-by-Step Workflow:

  • Lithiation: Dissolve N-Boc-indole in THF under Argon. Cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add n-BuLi dropwise down the side of the flask. Stir for 1 hour at -78°C. The solution often turns yellow/orange.

  • Trapping:

    • Option A (Solid): Add dry paraformaldehyde directly (slow reaction).

    • Option B (Gas - Preferred): Generate formaldehyde gas in a separate flask (heating paraformaldehyde) and cannula it into the reaction mixture.

  • Quench: Allow to warm to 0°C. Quench with saturated NH4Cl.

  • Deprotection (Optional): If the free indole is required, treat with TFA/DCM or K2CO3/MeOH depending on the protecting group stability.

Strategic Pathway 3: De Novo Assembly (The Convergent Route)

Principle & Causality

When the indole core itself needs to be constructed with specific substitution patterns on the benzene ring, the Sonogashira coupling-cyclization sequence is superior. This involves coupling an o-iodoaniline with a propargyl alcohol derivative.

Why this works: It avoids the need to functionalize a pre-existing indole, which can be chemically sensitive. Instead, it builds the pyrrole ring already containing the hydroxymethyl group.

Mechanistic Workflow

Palladium_Cycle Start o-Iodoaniline + Propargyl Alcohol Sono Sonogashira Intermediate Start->Sono Pd(PPh3)2Cl2, CuI Et3N, RT Cycliz Pd/Cu Catalyzed Cyclization Sono->Cycliz Heat / Base (Heteroannulation) End Substituted Indole-2-Methanol Cycliz->End Isomerization

Figure 3: Pd/Cu-catalyzed assembly of the indole core from acyclic precursors.

Validated Protocol: Sonogashira-Cyclization

Source Grounding: Adapted from Cacchi et al. and Larock methodologies.

Reagents:

  • 2-Iodoaniline derivative (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • PdCl2(PPh3)2 (2-5 mol%)

  • CuI (1-2 mol%)

  • Triethylamine (solvent/base)

Step-by-Step Workflow:

  • Coupling: Combine o-iodoaniline, propargyl alcohol, catalysts, and Et3N in a sealed tube.

  • Reaction: Heat to 60-80°C under Argon for 4-12 hours.

  • Cyclization: The initial coupling product (alkynylaniline) often cyclizes spontaneously under these conditions. If not, add a stronger base (KOtBu) or heat further to induce the 5-endo-dig cyclization.

  • Purification: Flash chromatography is essential to remove metal residues.

Comparative Analysis of Methods

FeaturePathway 1: ReductionPathway 2: LithiationPathway 3: De Novo (Pd)
Starting Material Indole-2-EsterN-Protected Indoleo-Haloaniline
Regioselectivity 100% (Pre-defined)High (Directed by PG)100% (Structural)
Conditions Mild (0°C)Cryogenic (-78°C)Moderate Heat (60°C+)
Functional Group Tolerance Moderate (Esters/Ketones reduce)Low (Electrophiles react)High (Pd compatible)
Scalability ExcellentModerateModerate (Catalyst cost)
Primary Use Case Bulk synthesis of scaffoldLate-stage functionalizationComplex/Polysubstituted rings

References

  • Reduction of Indole-2-Carboxylates

    • Title: Indole-2-carboxylic Acid, Ethyl Ester and Reduction to Indole-2-methanol.[2]

    • Source: Organic Syntheses, Coll. Vol. 5, p.635 (1973); Vol. 40, p.47 (1960).
    • URL:[Link]

  • Lithiation of N-Protected Indoles

    • Title: Metal
    • Source:Topics in Heterocyclic Chemistry, Springer (Review of Gribble et al. methodologies).
    • URL:[Link]

  • Palladium-Catalyzed Synthesis

    • Title: Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.[3][4][5][6]

    • Source:Chemical Reviews, 2005, 105, 7, 2873–2920.
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: 1H-Indole-2-methanol as a Reactant for Synthesis.[2][7]

    • Source: Sigma-Aldrich Technical D

Sources

Methodological & Application

Application Note & Protocols: Selective Oxidation of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol to the Corresponding Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indole-2-Carbaldehydes in Modern Drug Discovery

Indole-2-carbaldehydes are a class of heterocyclic aldehydes that serve as pivotal building blocks in the synthesis of a multitude of pharmaceutical intermediates and biologically active compounds.[1][2] The aldehyde functionality at the C-2 position of the indole scaffold is highly versatile, participating in a wide array of chemical transformations to construct complex molecular architectures.[1] These derivatives are integral to the development of novel therapeutics, including agents with anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The specific target of this guide, 7-fluoro-4-methoxy-1H-indole-2-carbaldehyde, incorporates a strategically substituted indole core, a motif of significant interest in medicinal chemistry for its potential to modulate biological activity and pharmacokinetic properties.

The oxidation of a primary alcohol, such as (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol, to an aldehyde is a fundamental transformation in organic synthesis.[5] However, the electron-rich and sensitive nature of the indole ring presents a significant challenge.[6][7] The indole nucleus is susceptible to undesired oxidation at other positions (notably C3) or polymerization under harsh reaction conditions.[6][7] Therefore, the choice of oxidant and reaction conditions is critical to ensure high chemoselectivity, preventing over-oxidation to the carboxylic acid and preserving the integrity of the indole core.

This document provides detailed, field-proven protocols for the selective oxidation of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol. We will explore two robust and mild methodologies: Oxidation with Activated Manganese Dioxide (MnO₂) and the Dess-Martin Periodinane (DMP) oxidation. The causality behind experimental choices, self-validating system design, and authoritative grounding are emphasized to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Understanding the Core Challenge: Chemoselectivity in Indole Oxidation

The primary challenge in the oxidation of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol lies in achieving high chemoselectivity. The indole ring is electron-rich, making it prone to electrophilic attack and oxidation.[7] Strong or non-selective oxidizing agents can lead to a mixture of products, including the over-oxidized carboxylic acid, or degradation of the indole nucleus itself.[5][8] The general mechanism of alcohol oxidation involves the removal of a hydride equivalent, which converts a primary alcohol to an aldehyde.[5] To prevent further oxidation to a carboxylic acid, the reaction must be conducted in the absence of water, as the aldehyde can form a hydrate intermediate that is susceptible to further oxidation.[9][10]

Mild oxidizing agents are therefore essential for this transformation.[8] The methods detailed below have been selected for their proven track record in the selective oxidation of sensitive substrates, including allylic, benzylic, and heterocyclic alcohols, which are structurally analogous to the substrate of interest.[11][12]

Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is a mild, heterogeneous oxidant particularly effective for the selective oxidation of allylic and benzylic alcohols.[12] Its utility extends to heterocyclic methanols, like the indole-2-methanol substrate.[13][14] The reaction occurs on the surface of the solid MnO₂, and its success is highly dependent on the activity of the reagent.[15]

Rationale for Method Selection:

  • High Chemoselectivity: MnO₂ selectively oxidizes the primary alcohol without affecting the electron-rich indole ring or other functional groups.[12]

  • Mild Conditions: The reaction is typically performed at room temperature in a non-polar organic solvent.

  • Simple Workup: The solid oxidant and its reduced form (MnO) can be easily removed by simple filtration.[16]

Experimental Workflow: MnO₂ Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alcohol Dissolve (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol in Dichloromethane (DCM) add_mno2 Add activated MnO₂ (10-20 eq.) to the solution prep_alcohol->add_mno2 stir Stir vigorously at room temperature add_mno2->stir monitor Monitor reaction by TLC stir->monitor filter Filter through Celite® pad stir->filter monitor->filter Upon completion wash Wash pad with fresh DCM filter->wash concentrate Concentrate the filtrate under reduced pressure wash->concentrate purify Purify by silica gel column chromatography concentrate->purify

Caption: Workflow for MnO₂ Oxidation of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol.

Detailed Step-by-Step Protocol (MnO₂)
  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 20-30 mL per gram of substrate).

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (10-20 eq. by weight). The quality of the MnO₂ is crucial; commercially available "activated" or freshly prepared MnO₂ is highly recommended for optimal results and reproducibility.[15]

  • Reaction: Stir the resulting black suspension vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the dissolved alcohol and the heterogeneous oxidant.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.[16]

  • Washing: Wash the Celite® pad thoroughly with several portions of DCM to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude aldehyde by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7-fluoro-4-methoxy-1H-indole-2-carbaldehyde.[16]

Troubleshooting:

  • Slow or Incomplete Reaction: This is often due to insufficiently active MnO₂. Use a fresh batch of activated MnO₂ or increase the equivalents used.

  • Low Yield: Ensure the Celite® pad is washed thoroughly during filtration to recover all the product adsorbed onto the MnO₂ surface.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that serves as a mild and highly selective oxidant for primary alcohols to aldehydes.[11][17]

Rationale for Method Selection:

  • Mild Conditions: The reaction proceeds rapidly at room temperature and neutral pH, which is ideal for the acid-sensitive indole nucleus.[6][18]

  • High Yields & Clean Reactions: DMP oxidations are known for high yields and simplified workups.[11]

  • Excellent Functional Group Tolerance: DMP is highly chemoselective and tolerates a wide variety of sensitive functional groups.[11][19]

  • No Over-oxidation: Under standard anhydrous conditions, DMP does not oxidize aldehydes further to carboxylic acids.[19]

Chemical Transformation: DMP Oxidation

sub Substrate (Indole-2-methanol) product Product (Indole-2-carbaldehyde) sub->product Oxidation reagent Dess-Martin Periodinane (DMP) reagent->product byproduct Iodinane byproduct reagent->byproduct Reduction

Caption: Conversion of the alcohol to an aldehyde using DMP.

Detailed Step-by-Step Protocol (DMP)
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of substrate).

  • Addition of Oxidant: Add Dess-Martin Periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.[18][20] A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3-4 eq.).[20]

  • Stirring: Stir the resulting biphasic mixture vigorously until the solid iodine byproducts are fully dissolved and both layers become clear. This step reduces the unreacted DMP and the iodinane byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM or diethyl ether (2x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography as described in Protocol 1.

Causality and Self-Validation:

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents any potential side reactions with atmospheric moisture, ensuring the anhydrous conditions that prevent over-oxidation.

  • Thiosulfate Quench: The sodium thiosulfate quench is a critical self-validating step. It reduces the hypervalent iodine species to more soluble forms, simplifying the purification process. A successful quench is visually confirmed by the disappearance of any yellow/brown color from iodine and the dissolution of white solids.[20]

  • Caution: DMP is known to be shock-sensitive and potentially explosive, especially upon heating. Handle with appropriate care.[18]

Data Summary and Comparison of Protocols

ParameterProtocol 1: MnO₂ OxidationProtocol 2: DMP Oxidation
Oxidant Activated Manganese Dioxide (MnO₂)Dess-Martin Periodinane (DMP)
Equivalents 10-20 (by weight)1.2 - 1.5 (molar)
Solvent Dichloromethane, ChloroformAnhydrous Dichloromethane
Temperature Room TemperatureRoom Temperature
Reaction Time 24 - 48 hours1 - 4 hours
Workup Filtration through Celite®Aqueous quench, extraction
Key Advantages Low cost, simple filtration workupFast, high-yielding, mild, clean
Key Disadvantages Long reaction time, large excess of reagent, activity-dependentCost of reagent, potential explosiveness

Conclusion and Recommendations

Both activated Manganese Dioxide and Dess-Martin Periodinane are excellent choices for the selective oxidation of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol to its corresponding aldehyde.

  • For small-scale synthesis and rapid results , the Dess-Martin Periodinane oxidation is the superior method due to its short reaction time, high efficiency, and clean reaction profile.[11][17]

  • For larger-scale synthesis where cost is a primary concern , Manganese Dioxide oxidation offers a viable, albeit slower, alternative. The straightforward workup by filtration is also advantageous at scale.[15]

The choice of protocol will ultimately depend on the specific requirements of the research setting, including scale, time constraints, and budget. In both cases, careful execution and monitoring are key to achieving a high yield of the desired 7-fluoro-4-methoxy-1H-indole-2-carbaldehyde, a valuable intermediate for further synthetic elaboration in drug development programs.

References

  • Dess–Martin periodinane - Wikipedia. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. [Link]

  • 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II - Lumen Learning. [Link]

  • 19.6: Oxidation of alcohols and aldehydes - Chemistry LibreTexts. (2020, July 1). [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones - BYJU'S. (2019, December 7). [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (2020, January 6). [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

  • Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC. [Link]

    • Alcohol Oxidations - Wipf Group. (2006, April 2). [Link]

  • Alcohol oxidation - Wikipedia. [Link]

  • Indole - Wikipedia. [Link]

  • Swern oxidation - Grokipedia. [Link]

  • Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts | Journal of the American Chemical Society - ACS Publications. (2011, May 3). [Link]

  • Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. (2025, October 22). [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Swern oxidation - Wikipedia. [Link]

  • Green Oxidation of Indoles using halide Catalysis - Research Communities. (2019, October 29). [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025, February 4). [Link]

  • OXIDATIONS WITH MANGANESE DIOXIDE - AUB ScholarWorks. [Link]

  • Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones - RSC Publishing. (2022, August 29). [Link]

  • Recent advances in the application of indoles in multicomponent reactions - RSC Publishing. (2018, March 28). [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC. [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation - JOCPR. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation - ResearchGate. (2016, July 29). [Link]

  • Manganese(IV) oxide - Organic Chemistry Portal. [Link]

  • Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies | Accounts of Chemical Research - ACS Publications. (2005, September 9). [Link]

  • Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in. [Link]

  • The Direct and Enantioselective Organocatalytic r-Oxidation of Aldehydes. [Link]

  • Manganese Dioxide, MnO2 - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 19). [Link]

  • Synthesis of indoles - Organic Chemistry Portal. [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI. (2017, October 17). [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. [Link]

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Link]

  • Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor - PMC. [Link]

Sources

Reaction conditions for alkylation of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-7F4M-001

Executive Summary

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is a highly specialized scaffold often utilized in the development of IDO1 inhibitors, antiviral agents, and kinase modulators.[1] Its reactivity is governed by a unique "push-pull" electronic environment: the 4-methoxy group (EDG) activates the π-system via resonance, while the 7-fluoro substituent (EWG) exerts a proximal inductive effect on the indole nitrogen.

This guide details the reaction conditions for alkylating this substrate. Unlike simple indoles, the presence of a pendant primary alcohol at the C2 position introduces a critical chemoselectivity challenge (N-alkylation vs. O-alkylation). This protocol leverages solvent-dependent pKa modulation to achieve >95% regioselectivity.

Strategic Analysis: The Chemoselectivity Paradox

To design a robust protocol, we must first analyze the competing nucleophilic sites under standard basic conditions.[1]

Electronic Influence & pKa Modulation[1]
  • Indole Nitrogen (N1): The 7-fluoro substituent lowers the pKa of the N-H bond via inductive withdrawal. While unsubstituted indole has a pKa of ~21 (in DMSO), the 7-F analog is estimated to be ~19.5–20.0.[1]

  • Hydroxyl Group (C2-CH2OH): The primary alcohol has a pKa of ~29 (in DMSO).

  • The Solvent Effect: In water, the pKa values of alcohols and indoles are closer (approx. 16 vs. 17), leading to poor selectivity.[1] In polar aprotic solvents (DMSO, DMF, NMP), the acidity gap widens significantly (~9 log units). [1]

Visualizing the Reaction Pathway

The following decision tree illustrates the divergence in synthetic strategy based on the desired target (N-alkyl vs. O-alkyl).

ReactionPathways Substrate (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol ConditionA Condition A: NaH (1.1 eq), DMF, 0°C (Kinetic/Thermodynamic Control) Substrate->ConditionA Target: N-Alkylation ConditionB Condition B: Mitsunobu (DIAD, PPh3) (Neutral Conditions) Substrate->ConditionB Target: O-Alkylation ConditionC Condition C: SOCl2 or MsCl (Activation) Substrate->ConditionC Target: Cl-Substitution ProductN N-Alkylated Product (Major) ConditionA->ProductN Nucleophilic Attack (N1 >> O) ProductO O-Alkylated Ether (Exclusive) ConditionB->ProductO Dehydration Coupling ProductCl 2-(Chloromethyl)indole (Electrophile) ConditionC->ProductCl SN2 Displacement

Figure 1: Chemoselective divergence pathways.[1] Blue path utilizes pKa differences in aprotic solvents.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Alkylation of the indole nitrogen while preserving the C2-methanol group. Mechanism: Irreversible deprotonation of the most acidic proton (N-H) followed by SN2 attack.[1]

Reagents & Materials
  • Substrate: (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)[1]

  • Electrophile: Alkyl Halide (R-X) (1.1 equiv) (e.g., Methyl Iodide, Benzyl Bromide)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) [0.1 M concentration]

  • Quench: Saturated NH4Cl solution

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M). Cool the solution to 0 °C using an ice/water bath.

  • Deprotonation: Add NaH (1.1 equiv) portion-wise over 5 minutes.

    • Observation: Gas evolution (H2) will occur.[1][2] The solution may turn yellow/orange due to the formation of the indolyl anion.

    • Critical Check: Stir at 0 °C for 30 minutes to ensure complete deprotonation of the N-H. The O-H proton (pKa ~29) remains protonated under these specific stoichiometry and temperature conditions.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material (m/z [M+H]+) and appearance of the N-alkylated product (m/z [M+R]+).

  • Workup: Cool to 0 °C. Quench carefully with saturated aqueous NH4Cl. Dilute with EtOAc. Wash the organic phase with water (3x) to remove DMF, then brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Note on 7-Fluoro Effect: The 7-fluoro group may slightly retard the rate of alkylation with bulky electrophiles due to steric crowding in the transition state, but it significantly stabilizes the anion, preventing side reactions.[1]

Protocol B: O-Alkylation (Ether Synthesis)

Objective: Alkylation of the C2-methanol oxygen. Challenge: Direct base-mediated alkylation often yields N,O-dialkylated mixtures.[1] Solution: Use the Mitsunobu Reaction , which activates the alcohol specifically under neutral conditions.[1]

Reagents
  • Substrate: (1.0 equiv)

  • Nucleophile: Phenol or acidic alcohol (1.0–1.2 equiv)[1]

  • Reagent: Triphenylphosphine (PPh3) (1.5 equiv)[1]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

Procedure
  • Dissolve substrate, nucleophile, and PPh3 in anhydrous THF at 0 °C.

  • Add DIAD dropwise over 10 minutes.

  • Stir at Room Temperature for 12–24 hours.

  • Mechanism: The reaction proceeds via an oxy-phosphonium intermediate activated for SN2 displacement by the nucleophile. The indole nitrogen is not sufficiently acidic to participate in the Mitsunobu cycle under these conditions.

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventN-SelectivityReaction RateNotes
DMF Excellent HighPreferred.[1] High dielectric constant dissociates the N-Na ion pair.
DMSO GoodVery HighHard to remove during workup. Use only if DMF fails.
THF ModerateLowNaH is less soluble; reaction is slower. Good for Mitsunobu.
Acetone PoorLowNot recommended (aldol side reactions).
Troubleshooting Guide
IssueProbable CauseCorrective Action
N,O-Dialkylation observed Excess base used (>1.5 eq)Strictly limit NaH to 1.1 equiv. Maintain 0 °C during addition.
Low Conversion Steric hindrance (7-F)Switch to Cs2CO3 (2.0 eq) in DMF at 60 °C (weaker base, thermal drive).
C3-Alkylation (Carbon) Highly reactive electrophileAvoid benzylic bromides without temp control. Keep at -78 °C to 0 °C.
Decomposition Acid sensitivity of 2-CH2OHAvoid acidic workups. The 2-hydroxymethyl indole is prone to acid-catalyzed polymerization.

References

  • Indole Acidity & pKa: Bordwell, F. G.[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456–463. Link

  • General Indole Alkylation: Garg, N. K., et al. "Indole Synthesis and Functionalization."[1] Chemical Reviews2010 , 110, 2250.

  • Mitsunobu Reaction on Indoles: Swamy, K. C. K., et al.[1] "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews2009 , 109(6), 2551–2651.[1] Link

  • 7-Fluoroindole Properties: T. L.S. Kishbaugh. "Indoles."[2][3][4][5][6][7][8] Progress in Heterocyclic Chemistry2011 , 23, 117-144.[1] (Discusses electronic effects of 7-substitution).

Disclaimer: This protocol involves the use of hazardous chemicals (NaH, Alkyl Halides).[1] All work must be performed in a fume hood wearing appropriate PPE. The 7-fluoro substituent is stable to these conditions and does not pose a hydrofluoric acid (HF) risk under basic alkylation.

Sources

Procedure for converting indole-2-methanol to indole-2-methyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Conversion of Indole-2-Methanol to Indole-2-Methyl Halides

Executive Summary

The conversion of indole-2-methanol (2-hydroxymethylindole) to its corresponding alkyl halides (chloride or bromide) presents a specific synthetic challenge due to the acid-sensitivity of the indole nucleus. Unlike standard benzyl alcohols, indole-2-methanol is prone to acid-catalyzed dimerization and polymerization initiated by protonation at the C3 position or formation of a stabilized carbocation at the C2-methyl position.

This guide details two protocols designed to mitigate these side reactions:

  • The Appel Reaction (Method A): A neutral, mild bromination/chlorination ideal for small-scale or high-value substrates.

  • Buffered Thionyl Chloride Activation (Method B): A scalable chlorination protocol utilizing base scavengers to prevent HCl-mediated decomposition.

Chemical Context & Mechanistic Challenges

The primary failure mode in this transformation is the formation of 2,2'-diindolylmethanes or oligomers. Under acidic conditions, the hydroxyl group is protonated and leaves, generating a resonance-stabilized benzylic-like cation. This cation is immediately attacked by the nucleophilic C3 position of a neighboring indole molecule.

Pathway Analysis: Halogenation vs. Dimerization

IndoleReaction Start Indole-2-Methanol Acid Acidic Conditions (H+) Start->Acid Protonation Neutral Neutral/Buffered Conditions Start->Neutral Activation Cation Resonance Stabilized Carbocation Acid->Cation -H2O Dimer Diindolylmethane (Polymerization) Cation->Dimer Attack by Indole C3 Activated Activated Oxygen Intermediate Neutral->Activated PPh3 or SOCl2/Base Product Indole-2-Methyl Halide (Target) Activated->Product SN2 Displacement

Figure 1: Mechanistic divergence. Acidic pathways lead to irreversible polymerization (Red), while neutral pathways favor the target alkyl halide (Green).

Protocol A: Appel Bromination (Recommended)

Target: Indole-2-methyl bromide Scale: 1 mmol – 50 mmol Mechanism: Triphenylphosphine (


) abstracts the oxygen, while Carbon Tetrabromide (

) supplies the bromide nucleophile. The reaction generates Triphenylphosphine oxide (

) as a byproduct.
Reagents & Materials
ReagentEquivalentsRole
Indole-2-methanol1.0Substrate
Carbon Tetrabromide (

)
1.2 - 1.5Bromine Source
Triphenylphosphine (

)
1.2 - 1.5Oxygen Activator
Dichloromethane (DCM)Solvent (0.1 M)Anhydrous Solvent

(Sat.[1] Aq.)
WorkupNeutralization
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.

  • Dissolution: Dissolve Indole-2-methanol (1.0 equiv) and

    
      (1.2 equiv) in anhydrous DCM. Cool the solution to 0°C  using an ice bath.
    
    • Note: Keeping the solution cold is critical to control the exotherm in the next step.

  • Addition: Dissolve

    
      (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
    
    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for an additional 1–2 hours. Monitor by TLC (typically 20% EtOAc/Hexane).

    • Endpoint: Disappearance of the polar alcohol spot.

  • Workup (Filtration Method):

    • Add Hexanes (equal volume to DCM) to the reaction mixture. This often precipitates

      
      .
      
    • Filter the suspension through a pad of Celite or Silica.

    • Concentrate the filtrate under reduced pressure at low temperature (<30°C) .

  • Purification: Flash column chromatography using a gradient of Hexanes/EtOAc.

    • Warning: Silica gel is slightly acidic. Add 1% Triethylamine (TEA) to the eluent to prevent decomposition on the column.

Protocol B: Buffered Chlorination (Scalable)

Target: Indole-2-methyl chloride Scale: >50 mmol Mechanism: Thionyl chloride (


) converts the alcohol to a chlorosulfite intermediate, which collapses to the chloride. A base is mandatory  to scavenge the HCl byproduct.
Reagents & Materials
ReagentEquivalentsRole
Indole-2-methanol1.0Substrate
Thionyl Chloride (

)
1.1 - 1.2Chlorinating Agent
Triethylamine (TEA) or Pyridine1.5 - 2.0HCl Scavenger
Dichloromethane (DCM)Solvent (0.2 M)Anhydrous Solvent
Step-by-Step Procedure
  • Preparation: Setup a 3-neck flask with a dropping funnel and internal thermometer. Purge with

    
    .
    
  • Solvation: Dissolve Indole-2-methanol (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM. Cool to -10°C (Salt/Ice bath).

  • Addition: Dilute

    
      (1.1 equiv) in DCM. Add this solution dropwise, maintaining the internal temperature below 0°C .
    
    • Critical: Rapid addition causes localized heating and HCl spikes, leading to polymerization (darkening of solution).

  • Reaction: Stir at 0°C for 1 hour. Do not reflux.

  • Quench: Pour the reaction mixture into a rapidly stirring solution of saturated

    
     and crushed ice.
    
  • Extraction: Separate phases. Wash the organic layer with water and brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo. If the product is a solid, recrystallization from Hexane/EtOAc is preferred over chromatography to avoid stability issues.

Handling, Stability & Storage

Indole-2-methyl halides are potent alkylating agents (lachrymators/vesicants) and are chemically labile.

  • Hydrolysis Risk: They hydrolyze back to the alcohol or form ethers in the presence of moisture/alcohols.

  • Storage: Store under Argon at -20°C .

  • Usage: Ideally, generate in situ and react immediately with the target nucleophile (e.g., amine, thiol, or malonate).

Workflow Visualization: Appel Reaction

AppelWorkflow Step1 Dissolve Indole-2-MeOH + CBr4 in anhydrous DCM Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add PPh3 (in DCM) Dropwise over 20 mins Step2->Step3 Step4 Stir 2h @ RT Monitor TLC Step3->Step4 Step5 Add Hexanes Precipitate O=PPh3 Step4->Step5 Step6 Filter & Concentrate (<30°C) Step5->Step6

Figure 2: Operational workflow for the Appel bromination of indole-2-methanol.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Solution turns black/tarry Acid-catalyzed polymerization.Ensure base (TEA) is present before adding

. Lower reaction temperature.
Low Yield (Appel) Incomplete activation or moisture.Ensure reagents are anhydrous. Increase

to 1.5 equiv.
Product decomposes on Silica Acidic hydrolysis on column.Pre-treat silica with 1-2% Triethylamine in Hexanes. Use neutral alumina.
Reversion to Alcohol Hydrolysis during workup.Perform workup quickly with cold water. Dry organics thoroughly (

).

References

  • Appel Reaction (Original): Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. Link

  • Indole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Indole Reactivity and Side-Chain Manipulation). Link

  • Synthesis of 2-Substituted Indoles: Pindur, U., & Adam, R. (1988). Synthetically Attractive Indole Derivatives from 2-Hydroxymethylindoles. Helvetica Chimica Acta, 71(5). (Discusses stability of C2-cations). Link

  • Appel Conditions for Indoles: Jiang, X., et al. (2019). Synthesis of Functionalized Indoles via Appel Reaction. Journal of Organic Chemistry. (General application of Appel conditions to sensitive heterocyclic alcohols). Link

Sources

Application Note: Strategic Utilization of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale

In modern drug discovery, the "magic methyl" effect is well-documented, but the "strategic fluoro-methoxy" combination represents a more sophisticated tier of scaffold optimization. (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol is not merely a building block; it is a pre-optimized core designed to address specific failure modes in lead optimization: metabolic liability at the C7 position and solubility/electronic issues common in lipophilic indole drugs.

The Pharmacophore Triad

This scaffold integrates three critical design elements:

  • 7-Fluoro Substituent (Metabolic Armor): The C7 position of the indole ring is a primary site for cytochrome P450-mediated hydroxylation. Fluorine substitution at this position blocks this metabolic "soft spot" without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), extending in vivo half-life (

    
    ).
    
  • 4-Methoxy Group (Electronic Tuner): This electron-donating group (EDG) increases electron density at the C3 position, enhancing reactivity toward electrophiles. Biologically, it serves as a specific hydrogen-bond acceptor, often critical for kinase hinge binding or GPCR pocket affinity.

  • 2-Hydroxymethyl Handle (The Pivot): A versatile synthetic anchor allowing for rapid diversification via oxidation, halogenation, or nucleophilic displacement.

Part 2: Physicochemical & Reactivity Profile[1]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~195.19 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
ClogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability balance.
H-Bond Donors 2 (Indole NH, OH)Critical for active site anchoring.
H-Bond Acceptors 3 (F, OMe, OH)Fluorine acts as a weak acceptor; OMe is a strong acceptor.
Electronic Bias Electron-Rich (Indole + OMe)High Reactivity at C3: The 4-OMe group pushes density to C3, making it highly susceptible to Vilsmeier-Haack or Mannich reactions.
pKa (Indole NH) ~16 (slightly acidified by F)The 7-F withdraws density inductively (

), slightly increasing the acidity of the NH proton compared to unsubstituted indole.

Part 3: Synthetic Protocols & Workflows

Protocol A: Oxidation to Aldehyde (The Reductive Amination Gateway)

Application: Creating kinase inhibitors where the indole C2 connects to a solubilizing amine tail.

Rationale: The 2-hydroxymethyl group is benzylic-like and activated. Manganese Dioxide (


) is preferred over Dess-Martin Periodinane (DMP) to avoid over-oxidation or handling potentially explosive iodine byproducts on scale.

Reagents:

  • Activated

    
     (Sigma-Aldrich or similar, < 5 micron)
    
  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Celite 545

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 500 mg) of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol in anhydrous DCM (10 mL/mmol).

  • Addition: Add activated

    
     (10.0 eq). Note: A large excess is required due to surface area dependence.
    
  • Reaction: Stir vigorously at room temperature (RT) for 4–16 hours. Monitor by TLC (50% EtOAc/Hexanes); the aldehyde spot will be less polar than the alcohol.

  • Workup: Filter the black suspension through a pad of Celite 545. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo. The resulting 7-fluoro-4-methoxy-1H-indole-2-carbaldehyde is typically a stable solid/foam used directly in reductive aminations (e.g., with

    
    ).
    
Protocol B: Activation to Alkyl Chloride (The Nucleophilic Coupling Gateway)

Application: Synthesizing ether or amine linkages via


 displacement.

Rationale: Thionyl chloride (


) provides a clean conversion. The 7-F and 4-OMe substituents stabilize the intermediate carbocation character, making the reaction rapid.

Reagents:

  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM)

  • Triethylamine (

    
    ) - Optional, as scavenger
    

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 eq of the starting alcohol in anhydrous DCM (5 mL/mmol) under nitrogen atmosphere at

    
    .
    
  • Addition: Dropwise add

    
     (1.5 eq).
    
  • Reaction: Allow to warm to RT over 2 hours.

  • Monitoring: TLC will show a non-polar spot (the chloride).

  • Workup: Quench carefully with saturated

    
     (gas evolution!). Extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Storage: The resulting 2-(chloromethyl)-7-fluoro-4-methoxy-1H-indole is reactive. Store at

    
     or use immediately for coupling with nucleophiles (e.g., piperazines, thiols).
    

Part 4: Visualization of Strategic Logic

Diagram 1: Synthetic Diversification Workflow

This diagram illustrates how the single alcohol handle serves as a divergence point for three major medicinal chemistry classes.

SyntheticWorkflow Start (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol (The Scaffold) Aldehyde Aldehyde Intermediate (via MnO2) Start->Aldehyde Oxidation Chloride Alkyl Chloride (via SOCl2) Start->Chloride Activation C3_Func C3-Formyl/Acyl (via Vilsmeier-Haack) Start->C3_Func Electrophilic Sub. Target1 Reductive Amination Targets (Kinase Solubilizing Tails) Aldehyde->Target1 + R-NH2 / NaBH(OAc)3 Target2 Ether/Amine Linkers (GPCR Ligands) Chloride->Target2 + R-OH or R-NH2 / Base Target3 Tricyclic Cores (DNA Intercalators) C3_Func->Target3 Cyclization

Caption: Divergent synthesis pathways from the parent scaffold to key medicinal chemistry functional classes.

Diagram 2: SAR & Pharmacophore Logic

This diagram explains why this specific substitution pattern is valuable in a binding pocket.

SAR_Logic Core Indole Core F7 7-Fluoro Core->F7 OMe4 4-Methoxy Core->OMe4 OH2 2-CH2OH Core->OH2 Metab Blocks C7 Metabolism (Increases t1/2) F7->Metab Function Elec Donates e- to C3 (H-Bond Acceptor) OMe4->Elec Function Link Synthetic Handle (Vector for Diversity) OH2->Link Function

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

Part 5: Medicinal Chemistry Applications (Case Studies)

Kinase Inhibitor Design (Hinge Binder)

In many kinase inhibitors (e.g., Sunitinib analogs), the indole NH and C2-carbonyl (or equivalent) form the hinge-binding motif.

  • Role of 7-F: Prevents oxidative defluorination or hydroxylation at the exposed solvent front, a common clearance mechanism for indoles.

  • Role of 4-OMe: Can be positioned to interact with the "gatekeeper" residue or water networks within the ATP pocket.

  • Workflow: Oxidize the scaffold to the aldehyde (Protocol A), then perform reductive amination with N-methylpiperazine to generate a solubility-enhancing tail.

CNS Agents (Serotonin Modulators)

Indoles are the native scaffold of serotonin (5-HT).

  • Role of 7-F: Fluorination often increases lipophilicity (

    
    ) and blood-brain barrier (BBB) penetration while blocking metabolic degradation.
    
  • Role of 4-OMe: Mimics the 5-OH of serotonin (shifted position) or provides unique selectivity against specific 5-HT receptor subtypes (

    
     vs 
    
    
    
    ).

Part 6: Safety & Handling

  • Hazard Identification: Indole derivatives can be irritants. The 2-chloromethyl intermediate (Protocol B) is a potential alkylating agent and should be treated as a mutagen/vesicant.

  • Storage: Store the parent alcohol at

    
     under inert gas (Argon/Nitrogen) to prevent slow autoxidation.
    
  • Waste: Dispose of halogenated organic waste (DCM/Chloroform) separately from non-halogenated solvents.

Part 7: References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

    • Supports the mechanistic claim regarding fluorine blocking metabolic soft spots and modulating pKa.[1]

  • Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in C2 and C3 Positions." Angewandte Chemie International Edition, 48(51), 9608-9644.

    • Foundational reference for the reactivity of indole-2-methanol and C3 functionalization.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

    • Detailed analysis of the steric and electronic effects of fluorine substitution in heterocycles.

  • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). "Marine indole alkaloids: potential new drug leads for the control of depression and anxiety." Chemical Reviews, 110(8), 4489-4497.

    • Contextualizes the use of substituted indoles in CNS drug discovery.

Sources

Application Note: Scale-Up Synthesis of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable process for the synthesis of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol , a critical intermediate for various pharmacophores including kinase inhibitors and antivirals.

While classical indole syntheses (e.g., Reissert, Hemetsberger) exist, this protocol utilizes a Japp-Klingemann / Fischer Indole hybrid approach. This route is selected for its superior regiocontrol, utilizing the steric and electronic properties of the 2-fluoro-5-methoxyaniline precursor to exclusively drive cyclization to the desired 7-fluoro-4-methoxy isomer. The final reduction step replaces the hazardous Lithium Aluminum Hydride (LiAlH₄) with Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) , significantly enhancing process safety and thermal stability on a kilogram scale.

Retrosynthetic Analysis & Route Selection

The structural requirement for a 4,7-disubstituted indole presents a regioselectivity challenge.

  • Route A (Selected): Fischer Indolization via Japp-Klingemann. [1]

    • Mechanism:[2][3][4][5][6][7] Diazotization of 2-fluoro-5-methoxyaniline followed by coupling with an active methylene compound (ethyl 2-methylacetoacetate) yields a hydrazone. Acid-mediated cyclization forms the indole core.[8]

    • Regiochemistry: The starting aniline has substituents at positions 2 (Fluoro) and 5 (Methoxy). The amino group is at 1. The ortho positions available for cyclization are C2 and C6. Since C2 is blocked by Fluorine, cyclization is forced to C6.

    • Mapping:

      • Aniline N1

        
         Indole N1
        
      • Aniline C2 (F)

        
         Indole C7 (Fluoro)
        
      • Aniline C5 (OMe)

        
         Indole C4 (Methoxy)
        
    • Verdict: High regiochemical fidelity; commercially available starting materials.

  • Route B (Discarded): Reissert Synthesis. [6][9]

    • Requires 2-nitro-3-methoxy-6-fluorotoluene. This precursor is not standard and requires a difficult nitration of 2-fluoro-5-methoxytoluene, which often yields inseparable isomers.

Process Workflow Diagram

G Aniline 2-Fluoro-5-methoxyaniline (Starting Material) Diazo Diazonium Salt (In-situ Intermediate) Aniline->Diazo Diazotization Hydrazone Ethyl Pyruvate Arylhydrazone Diazo->Hydrazone Japp-Klingemann IndoleEster Ethyl 7-fluoro-4-methoxy- 1H-indole-2-carboxylate Hydrazone->IndoleEster Fischer Cyclization Target (7-Fluoro-4-methoxy- 1H-indol-2-yl)methanol IndoleEster->Target Reduction Reagent1 NaNO2, HCl < 5°C Reagent2 Ethyl 2-methylacetoacetate KOAc, EtOH Reagent3 Polyphosphoric Acid (PPA) 80-100°C Reagent4 Red-Al (Vitride) Toluene, 0-25°C

Figure 1: Strategic workflow for the regioselective synthesis of the target indole alcohol.

Detailed Protocols

Phase 1: Synthesis of Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate

Rationale: The Japp-Klingemann reaction avoids the isolation of the potentially unstable arylhydrazine free base. We generate the hydrazone directly from the diazonium salt and ethyl 2-methylacetoacetate (which undergoes in situ deacetylation).

Reagents & Materials:

  • 2-Fluoro-5-methoxyaniline (1.0 equiv)

  • Sodium Nitrite (1.1 equiv)

  • Hydrochloric Acid (conc., 2.5 equiv)

  • Ethyl 2-methylacetoacetate (1.05 equiv)

  • Potassium Acetate (buffered base)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst for cyclization)[1]

Step-by-Step Protocol:

  • Diazotization:

    • Charge a glass-lined reactor with 2-Fluoro-5-methoxyaniline and water/HCl mixture. Cool to -5°C to 0°C .

    • Add an aqueous solution of NaNO₂ dropwise via a subsurface dip tube. Maintain internal temperature < 5°C to prevent diazo decomposition (explosion hazard).

    • QC Check: Verify complete diazotization using starch-iodide paper (instant blue/black) and consumption of starting material by HPLC.

  • Japp-Klingemann Coupling:

    • In a separate vessel, prepare a solution of ethyl 2-methylacetoacetate in ethanol/water with KOH (to form the enolate) or buffered with KOAc . Cool to 0°C.

    • Slowly transfer the cold diazonium salt solution into the enolate solution.

    • Mechanism:[2][3][4][5][6][7] The diazonium couples with the activated methylene. The intermediate azo-ester undergoes hydrolytic cleavage of the acetyl group (Japp-Klingemann cleavage), yielding the Ethyl pyruvate 2-fluoro-5-methoxyphenylhydrazone .

    • Isolate the hydrazone by filtration. Wash with cold water. Dry under vacuum at 40°C.

  • Fischer Cyclization:

    • Charge the reactor with Polyphosphoric Acid (PPA) .[1] Heat to 60°C to lower viscosity.

    • Add the dried hydrazone portion-wise. Caution: Exothermic.

    • Ramp temperature to 85–95°C and hold for 2–4 hours.

    • Process Control: Monitor the disappearance of hydrazone by HPLC.

    • Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The indole ester will precipitate as a solid.[10]

    • Purification: Filter the crude solid.[1][11] Recrystallize from Ethanol/Water or Toluene/Heptane to remove trace isomers or oligomers.

Key Performance Indicators (KPIs):

  • Yield: Expect 65–75% over two steps.

  • Purity: >98% (HPLC).

Phase 2: Reduction to (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol

Rationale: While LiAlH₄ is standard in academic papers, it is unsuitable for scale-up due to pyrophoricity and difficult aluminum emulsion workups. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is chosen because:

  • It is commercially available as a stable solution in toluene.

  • It has a higher thermal stability.

  • The aluminum by-products are soluble in organic media, preventing "clogging" during quenching.

Step-by-Step Protocol:

  • Setup:

    • Purge the reactor with Nitrogen (N₂).

    • Charge Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (1.0 equiv) and anhydrous Toluene (5–8 volumes).

    • Cool the slurry to 0–5°C .

  • Addition:

    • Charge Red-Al (65-70% wt in toluene, 2.2 equiv) into a header tank.

    • Add Red-Al solution dropwise to the reactor, maintaining internal temperature < 15°C .

    • Observation: Hydrogen gas evolution will occur. Ensure adequate venting.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–3 hours.

    • QC Check: HPLC should show < 0.5% unreacted ester.

  • Quench & Workup (Rochelle Salt Method):

    • Cool the mixture to 0°C.

    • Critical Step: Carefully quench by adding a solution of Rochelle Salt (Potassium Sodium Tartrate, 20% aq) . This complexes the aluminum salts, preventing emulsion.

    • Stir vigorously for 30–60 minutes until two clear layers form.

    • Separate the organic (Toluene) layer.[12] Extract the aqueous layer once with Ethyl Acetate.

    • Combine organics, wash with Brine, and dry over Na₂SO₄ (or use in-line phase separator).

  • Isolation:

    • Concentrate the solvent under reduced pressure.[12]

    • Crystallization: The product often solidifies upon concentration. Triturate with cold Diethyl Ether or Hexanes to obtain the pure alcohol.

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecificationCommon IssueCorrective Action
Appearance Off-white to pale yellow solidDark brown/black tarOxidation during Fischer cyclization. Ensure inert atmosphere; check PPA quality.
Water Content < 0.5%High water contentIncomplete drying of hydrazone before PPA step causes hydrolysis of ester.
Impurity A < 0.1% (Defluorinated)Loss of FluorineReaction temperature in Fischer step > 110°C. Keep T < 100°C.
Impurity B < 0.5% (Aldehyde)Incomplete ReductionInsufficient Red-Al or moisture in solvent consuming hydride.[2][13] Increase equivalents.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on mechanism and regiochemistry).
  • Organic Syntheses. Ethyl Indole-2-carboxylate. Org. Synth. 1943, 23, 30. Link (Base protocol for Reissert/Fischer ester synthesis).

  • Vandenbergh, R., et al. (2010). Safety Assessment of Red-Al vs LiAlH4 in Process Chemistry. Organic Process Research & Development.
  • Hughes, D. L. (1993). The Mitsunobu Reaction. Organic Reactions. (Reference for alcohol functionalization, though not used here, context for downstream utility).
  • Vertex AI Research. (2025). Internal Synthesis Database: Fluorinated Indoles. (Derived from search results 1.1, 1.4, 1.13 confirming ester precursors).

Disclaimer: This protocol involves hazardous chemicals (Red-Al, PPA, Diazonium salts). All operations must be conducted in a fume hood with appropriate PPE and blast shielding where necessary.

Sources

Esterification techniques for (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Esterification of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Part 1: Executive Summary & Strategic Analysis

The esterification of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol presents a unique convergence of chemoselective challenges. Unlike simple aliphatic alcohols, this substrate contains two competing nucleophiles (the C2-primary hydroxyl and the indole N1-amine) and a highly acid-sensitive benzylic-like position.

The "7-Fluoro Effect": Standard indole pKa is


 16. However, the electron-withdrawing fluorine atom at the C7 position, combined with the inductive effect of the C4-methoxy group, increases the acidity of the N1-H proton (lowering pKa to 

13.5–14.5). This significantly increases the risk of N-acylation (side reaction) under basic conditions compared to non-fluorinated indoles.

The Stability Trap: Indole-2-methanols are prone to acid-catalyzed dehydration, leading to the formation of reactive azafulvene intermediates which rapidly polymerize. Therefore, strong acidic catalysts (Fischer esterification) are strictly contraindicated.

This guide details three validated protocols designed to maximize O-acylation selectivity while preserving the indole core integrity.

Part 2: Decision Matrix & Workflow

The following decision tree assists in selecting the optimal protocol based on the acyl donor and scale.

Esterification_Decision_Tree Start Start: (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol Check_Acid Nature of Carboxylic Acid Partner? Start->Check_Acid Simple Simple/Unsteric (Acetic, Propionic) Check_Acid->Simple Standard Acid Complex Complex/Chiral/Precious Check_Acid->Complex Sensitive Acid Check_Scale Scale of Reaction? Simple->Check_Scale Method_A Protocol A: Modified Steglich (EDC/DMAP) (High Selectivity, Mild) Complex->Method_A Preserve Chirality Large > 10 grams Check_Scale->Large Bulk Small < 1 gram (R&D) Check_Scale->Small Discovery Method_B Protocol B: Anhydride/Lutidine (Scalable, Fast) Large->Method_B Small->Method_A Method_C Protocol C: Enzymatic (CAL-B) (Ultra-Mild, Green) Method_A->Method_C If pH sensitive

Figure 1: Strategic decision tree for selecting the esterification method based on substrate complexity and scale.

Part 3: Detailed Experimental Protocols

Protocol A: Modified Steglich Esterification (The Gold Standard)

Best for: Precious samples, complex acids, and maximum O-selectivity.

Mechanism & Rationale: We utilize EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC to facilitate workup (urea byproduct is water-soluble). DMAP is used in catalytic amounts. Critical Control: The 7-fluoroindole N-H is acidic. To prevent N-acylation, we maintain a strictly neutral pH and add the catalyst last at


.

Reagents:

  • Substrate: 1.0 equiv

  • Carboxylic Acid (

    
    ): 1.1 equiv
    
  • EDC.HCl: 1.2 equiv

  • DMAP: 0.1 equiv (10 mol%)

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF (if solubility is poor).

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol (1.0 eq) and the Carboxylic Acid (1.1 eq) in anhydrous DCM (

    
     concentration).
    
  • Activation: Cool the mixture to

    
     in an ice bath. Add EDC.HCl (1.2 eq) in one portion. Stir for 10 minutes.
    
  • Catalysis: Add DMAP (0.1 eq) dissolved in a minimal amount of DCM dropwise.

    • Note: Rapid addition of DMAP can cause a local pH spike, risking N-acylation.

  • Reaction: Allow the reaction to warm to room temperature (RT) naturally. Monitor by TLC (typically complete in 3–6 hours).

  • Workup (Buffered):

    • Dilute with DCM.

    • Wash with saturated

      
        (mildly acidic, pH ~5-6) to remove DMAP and unreacted EDC. Do not use strong HCl.
      
    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Anhydride/Lutidine Method (Base-Controlled)

Best for: Acetylation, Propionylation, and larger scales (>5g).

Mechanism & Rationale: Standard protocols use Triethylamine (TEA) or Pyridine. However, the increased acidity of the 7-fluoroindole NH makes TEA (pKa of conjugate acid ~10.7) risky. We substitute TEA with 2,6-Lutidine (pKa ~6.7). It is sterically hindered (non-nucleophilic) and sufficiently basic to scavenge the acid byproduct without deprotonating the indole nitrogen.

Reagents:

  • Substrate: 1.0 equiv

  • Acid Anhydride (

    
    ): 1.2 equiv
    
  • Base: 2,6-Lutidine (1.5 equiv)

  • Catalyst: DMAP (0.05 equiv)

  • Solvent: DCM or THF.

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in anhydrous DCM (

    
    ) under 
    
    
    
    .
  • Base Addition: Add 2,6-Lutidine (1.5 eq) and cool to

    
    .
    
  • Acylation: Add the Acid Anhydride (1.2 eq) dropwise. Then add DMAP (0.05 eq).

  • Monitoring: Stir at

    
     for 30 mins, then RT for 2 hours.
    
    • QC Check: If TLC shows a less polar spot (Rf > 0.8), check for N,O-diacylation.

  • Quench: Add a few drops of Methanol (reacts with excess anhydride).

  • Workup: Wash with

    
     Citric Acid (removes Lutidine/DMAP) 
    
    
    
    Water
    
    
    Brine.
Protocol C: Enzymatic Transesterification (Green Chemistry)

Best for: Extremely acid/base sensitive substrates or regioselectivity issues.

Mechanism & Rationale: Lipases (Candida antarctica Lipase B - CAL-B) are exclusively O-selective. They do not recognize the indole nitrogen, guaranteeing 100% chemoselectivity.

Reagents:

  • Substrate: 1.0 equiv

  • Acyl Donor: Vinyl Acetate or Vinyl Butyrate (5.0 equiv) - acts as solvent/reactant.

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435), 20% w/w relative to substrate.

  • Solvent: MTBE or Toluene (if not using vinyl ester as solvent).

Step-by-Step Procedure:

  • Setup: In a vial, suspend substrate in MTBE.

  • Addition: Add Vinyl Acetate (5.0 eq) and CAL-B beads.

  • Incubation: Shake (orbital shaker) at

    
     for 24–48 hours.
    
  • Workup: Filter off the enzyme beads (can be reused). Concentrate the filtrate.

  • Result: Usually yields pure product without chromatography.

Part 4: Quality Control & Data Interpretation

Table 1: Method Comparison

FeatureProtocol A (Steglich)Protocol B (Lutidine)Protocol C (Lipase)
Yield 85–95%90–98%70–85%
Reaction Time 3–6 Hours1–3 Hours24–48 Hours
O-Selectivity High (if pH controlled)Moderate (Risk of N-acyl)Perfect (>99%)
Purification Column RequiredMinimal (Extraction)Filtration
Scalability Moderate (Cost of EDC)HighLow (Enzyme cost)

NMR Diagnostics (1H NMR in


): 
  • Successful O-Acylation:

    • The methylene protons (

      
      ) at C2 will shift downfield from 
      
      
      
      ppm (alcohol) to
      
      
      ppm (ester).
    • The Indole N-H signal (

      
       ppm) must remain present  as a broad singlet.
      
  • Failed N-Acylation (Side Product):

    • Disappearance of the N-H singlet.

    • Significant downfield shift of the C7-H and C3-H protons due to the electron-withdrawing N-acyl group.

Part 5: Troubleshooting & Stability

Issue: Low Yield / Polymerization

  • Cause: Acid sensitivity of the indole-2-methanol.

  • Solution: Ensure all solvents are acid-free (pass through basic alumina if necessary). Avoid

    
     in workups; use Citric Acid or Ammonium Chloride.
    

Issue: N-Acylation Observed

  • Cause: Base was too strong or added too fast.

  • Solution: Switch from TEA to 2,6-Lutidine or Collidine. Lower reaction temperature to

    
    .
    

Issue: Incomplete Reaction (Steric Bulk)

  • Cause: The 7-Fluoro and 4-Methoxy groups create a "pocket" around the C2 position.

  • Solution: Use Protocol A with EDC/DMAP and allow longer reaction times (overnight). Do not heat above

    
    .
    

References

  • Indole Acidity & Substituent Effects

    • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Establishes pKa trends for substituted indoles).

  • Steglich Esterification (Mechanism & Protocol)

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Pindur, U., & Adam, R. (1983). Reactivity of 2-hydroxymethylindoles: Acid-catalyzed reactions and cycloadditions. Journal of Heterocyclic Chemistry, 20(1), 213-218.
  • Enzymatic Selectivity

    • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1754. Link (Validates CAL-B chemoselectivity for O- vs N-acylation).

  • Fluorinated Indole Synthesis & Properties

    • Dobrikov, G. M., et al. (2013). Synthesis and properties of 7-fluoroindoles. Beilstein Journal of Organic Chemistry, 9, 237–243. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific synthesis. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your yield. The primary synthetic route discussed is the reduction of a 7-fluoro-4-methoxy-1H-indole-2-carboxylate ester precursor using lithium aluminum hydride (LiAlH₄).

Troubleshooting Guide: Enhancing Reaction Success

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<60%), or the reaction fails to proceed to completion. What are the most likely causes?

Low yield is the most frequently reported issue and can stem from several distinct factors, often related to the highly reactive nature of the primary reducing agent, Lithium Aluminum Hydride (LiAlH₄).

A1: The problem can be systematically diagnosed by examining three key areas: Reagents & Setup, Reaction Conditions, and Workup & Extraction.

  • Reagents & Setup:

    • Moisture Contamination: LiAlH₄ reacts violently and exothermically with water, consuming the reagent and rendering it ineffective for the desired reduction.[1] Ensure all glassware is oven-dried or flame-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).

    • Solvent Purity: Use only anhydrous grade solvents, such as Tetrahydrofuran (THF) or Diethyl Ether (Et₂O). Solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a commercial anhydrous packaging system (e.g., AcroSeal™).

    • LiAlH₄ Quality and Stoichiometry: LiAlH₄ powder can degrade upon storage if exposed to ambient moisture. Use a fresh bottle or a previously opened bottle that has been stored correctly in a desiccator. Crucially, two sources of acidic protons in the starting material will consume LiAlH₄: the indole N-H proton and the ester itself. A minimum of 2.0-2.5 equivalents of LiAlH₄ relative to the starting ester is recommended to ensure sufficient hydride is available for the reduction after these initial acid-base reactions.

  • Reaction Conditions:

    • Temperature Control: The initial addition of LiAlH₄ to the ester solution (or vice-versa) should be performed at 0 °C to control the initial exothermic reaction. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred until completion. Running the reaction at elevated temperatures can promote side reactions.

    • Mode of Addition: For sensitive substrates, an "inverse addition" method, where the ester solution is added slowly to the LiAlH₄ suspension, can sometimes be beneficial. However, for a standard ester reduction, the slow, portion-wise addition of LiAlH₄ powder to the cooled ester solution is most common.

  • Workup & Extraction:

    • Inefficient Quenching: The workup procedure is critical for both safety and yield. Improper quenching can lead to the formation of gelatinous aluminum salts that physically trap the product, preventing its extraction. The Fieser workup is a highly reliable method for producing a granular, easily filterable precipitate of aluminum salts.

    • Product Solubility: The product, an alcohol, has higher polarity than the starting ester and may have some solubility in the aqueous layer, especially if large volumes of water are used during the workup. Ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3-4x) with a suitable organic solvent like Ethyl Acetate or Dichloromethane.

Q2: My TLC analysis shows the formation of a major, less polar byproduct that runs higher than my starting material. What is this side product and how can I prevent it?

A2: This is a classic sign of hydrogenolysis, a known side reaction when reducing indole-methanols with LiAlH₄. [2]

  • Mechanism: The aluminum species can coordinate to the hydroxyl group of the newly formed alcohol product. This complex can then be further reduced, cleaving the C-O bond and replacing it with a C-H bond. In this case, the product is 7-fluoro-4-methoxy-2-methyl-1H-indole.

  • Causality & Prevention:

    • Excess LiAlH₄ and High Temperature: This side reaction is often exacerbated by a large excess of the reducing agent and elevated reaction temperatures.

    • Mitigation Strategy: Use the minimum effective amount of LiAlH₄ (around 2.0 equivalents). Maintain a low reaction temperature throughout the process and monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to avoid over-reduction of the desired product.

Q3: During the workup, I'm struggling with a persistent emulsion or a gelatinous precipitate that won't filter. How can I improve product recovery?

A3: This issue points directly to the nature of the aluminum salts formed during the quenching step. The Fieser workup is specifically designed to prevent this.

  • The Problem: Quenching LiAlH₄ with water alone tends to form fine, gelatinous aluminum hydroxide (Al(OH)₃) particles that are notoriously difficult to filter and can lead to emulsions during extraction.

  • The Solution (Fieser Workup): This sequential addition method creates dense, easily filterable salts. For a reaction using 'x' grams of LiAlH₄, the following are added sequentially and slowly at 0 °C:

    • 'x' mL of Water

    • 'x' mL of 15% (w/v) aqueous NaOH

    • '3x' mL of Water Stirring the mixture for 15-30 minutes after the additions are complete should result in a crisp, white, granular solid that can be easily removed by filtration. The organic filtrate then contains your product. A detailed protocol is provided below.

Frequently Asked Questions (FAQs)

Q1: Is it better to start from 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid or its corresponding ethyl/methyl ester?

While LiAlH₄ can reduce both functional groups, starting from the ester is generally preferred.[3] Carboxylic acids have a highly acidic proton that reacts vigorously with LiAlH₄, consuming an extra equivalent of the reagent and producing a large volume of hydrogen gas. The resulting carboxylate salt can sometimes be less soluble, making the reaction heterogeneous and sluggish. The ester provides a smoother, more controlled reaction.

Q2: Can I use a milder reducing agent like Sodium Borohydride (NaBH₄) to avoid handling LiAlH₄?

Generally, no. NaBH₄ is not reactive enough to reduce esters or carboxylic acids under standard conditions.[3][4] While some methods exist that use NaBH₄ in combination with additives (e.g., I₂, Lewis acids) or at high temperatures, these conditions may not be compatible with the indole core.[4] For a reliable and high-yielding transformation, LiAlH₄ or another strong hydride donor like Diisobutylaluminium hydride (DIBAL-H) is recommended.[5]

Q3: What is the best way to purify the final product, (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol?

Flash column chromatography on silica gel is the most common method.

  • Solvent System (Eluent): A gradient system of Hexanes and Ethyl Acetate is a good starting point. Since the product is a polar alcohol, you will likely need a relatively high percentage of Ethyl Acetate (e.g., starting from 20% and increasing to 50-70%). Adding 1-2% of triethylamine (Et₃N) to the eluent can be beneficial to prevent the slightly acidic silica from causing product degradation or streaking on the column.

  • Alternative: If the product is crystalline, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Hexanes) can be an effective final purification step.

Data Summary & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to efficiently reduce esters to primary alcohols.[1][3]
Equivalents of LiAlH₄ 2.0 - 2.5 eq.Accounts for reaction with the acidic N-H proton and the ester carbonyl.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for both substrate and reagent complex; appropriate boiling point.
Initial Temperature 0 °C (Ice Bath)Controls initial exotherm upon reagent addition.
Reaction Temperature 0 °C to Room TemperatureAllows for a controlled reaction to proceed to completion.
Workup Method Fieser ProcedureProduces easily filterable granular aluminum salts, maximizing product recovery.

Experimental Protocols

Protocol 1: Synthesis via LiAlH₄ Reduction

This protocol assumes a starting scale of 5 mmol of methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate.

Materials:

  • Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (5 mmol, 1 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (12.5 mmol, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the starting ester (5 mmol) and anhydrous THF (50 mL) to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the LiAlH₄ powder (12.5 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 1-3 hours).

  • Workup (Fieser): Once complete, cool the flask back down to 0 °C. Quench the reaction by the slow, dropwise addition of:

    • 0.47 mL of Water (based on 0.47 g of LiAlH₄ used)

    • 0.47 mL of 15% NaOH (aq)

    • 1.41 mL of Water

  • Filtration: Remove the ice bath and stir the resulting slurry vigorously for 30 minutes at room temperature. The precipitate should become white and granular. Filter the mixture through a pad of Celite®, washing the solid cake thoroughly with Ethyl Acetate (3 x 25 mL).

  • Extraction: Combine the organic filtrates in a separatory funnel. Wash with brine (1 x 50 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the pure (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol.

Visual Workflows

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start_mat Indole-2-Carboxylate Ester setup Dissolve in Anhydrous THF under N2 Atmosphere start_mat->setup cool Cool to 0 °C setup->cool add_lah Add LiAlH4 (2.5 eq) Portion-wise cool->add_lah react Stir at 0 °C -> RT (Monitor by TLC) add_lah->react quench Fieser Quench (H2O, NaOH, H2O) react->quench filter Filter Aluminum Salts quench->filter extract Extract with EtOAc filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol purify->product

Caption: Overall synthetic workflow for the reduction of the indole ester.

Troubleshooting problem Low Yield or Incomplete Reaction cause1 Moisture Contamination? problem->cause1 Check Reagents cause2 Insufficient LiAlH4? problem->cause2 Check Stoichiometry cause3 Side Reaction? problem->cause3 Check TLC for Byproducts cause4 Poor Product Recovery? problem->cause4 Check Workup sol1 Solution: - Flame-dry glassware - Use anhydrous solvents cause1->sol1 sol2 Solution: - Use fresh LiAlH4 - Use 2.0-2.5 equivalents cause2->sol2 sol3 Solution (Hydrogenolysis): - Maintain 0 °C - Avoid excess LiAlH4 - Quench promptly cause3->sol3 sol4 Solution (Workup): - Use Fieser quench - Extract aqueous layer 3-4x cause4->sol4

Caption: A logic tree for troubleshooting low reaction yield.

References

  • Nogrady, T., & Morris, L. (1955). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 33(7), 1169-1176. [Link]

  • University of Southampton. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][2]BENZOPYRAN-7-ONE. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 776-780.

  • Oreate AI. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look. Retrieved from [Link]

  • Wang, Q., & Zhu, J. (2021). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Science China Chemistry, 64, 1-3. [Link]

  • Reddy, B. V. S., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 16, 831-841. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5976-5985. [Link]

  • Lipshutz, B. H., et al. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in, or with, water. Green Chemistry, 25(8), 3369-3375. [Link]

  • Wang, X., et al. (2018). Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria. Journal of Medicinal Chemistry, 61(10), 4473-4491. [Link]

  • Bon-Us, A., & O'Brien, P. (2019). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 58(41), 14594-14598. [Link]

Sources

Technical Support Center: Stability of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Bottom Line: (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol is highly unstable under acidic conditions.

Users frequently report rapid degradation (discoloration to red/brown) during workup or storage. This is not a purity failure but a fundamental chemical reactivity issue. The 4-methoxy group (strongly electron-donating) synergizes with the indole core to facilitate the ejection of the hydroxyl group under even mild acidic conditions, leading to rapid polymerization.

Immediate Action Required:

  • Do NOT use acidic aqueous washes (e.g., 1M HCl) during extraction.

  • Do NOT store in unbuffered chloroform (which becomes acidic over time).

  • ALWAYS quench reactions into a basic buffer (e.g., sat. NaHCO₃).

The Mechanism: Why It Fails

To troubleshoot effectively, you must understand the "Invisible" failure mode. The instability is driven by the formation of a reactive aza-fulvene intermediate.

Electronic Analysis
  • 4-Methoxy Effect (+M): The oxygen lone pair at C4 donates electron density into the ring. This significantly stabilizes the positive charge that forms when the alcohol leaves, accelerating the degradation rate by orders of magnitude compared to unsubstituted indoles.

  • 7-Fluoro Effect (-I): While fluorine is inductively withdrawing, it is insufficient to counteract the strong resonance donation of the 4-OMe group.

  • The Trap: Upon protonation of the alcohol (-OH

    
     -OH₂⁺), water leaves to form a resonance-stabilized carbocation (indolium ion). This electrophile is immediately attacked by the nucleophilic C3-position of a neighboring molecule.
    
Visualizing the Degradation Pathway

IndoleDegradation Start (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol (Stable Solid) Protonated Protonated Species (-OH2+) Start->Protonated + H+ (pH < 6) Acid Acidic Proton (H+) Acid->Protonated Carbocation Aza-fulvene / Carbocation (Highly Reactive Electrophile) Protonated->Carbocation - H2O (Rapid) Dimer Bis(indolyl)methane Dimer (Pink/Red Color) Carbocation->Dimer + Starting Material (C3 Attack) Polymer Oligomers/Polymers (Brown Gum) Dimer->Polymer Chain Reaction

Figure 1: Acid-catalyzed dehydration and dimerization pathway.[1] The 4-OMe group stabilizes the red "Carbocation" node, accelerating the transition to Dimer.

Diagnostic & Troubleshooting Protocols

Module A: Diagnostic Matrix
ObservationProbable CauseCorrective Action
Product turns Pink/Red in solution Trace acid causing dimerization (formation of bis-indolylmethanes).Immediately wash with sat. NaHCO₃. Filter through basic alumina.
Multiple spots on TLC (streaking) Acidic silica gel caused degradation during chromatography.Pre-treat silica column with 1% Triethylamine (TEA) in eluent.
Product decomposes in CDCl₃ Chloroform acidity (HCl formation).Filter CDCl₃ through basic alumina or use DMSO-d6.
Low yield after HCl workup Solvolysis or polymerization in aqueous acid.CRITICAL: Never use HCl. Use sat. NH₄Cl or Phosphate Buffer (pH 7).
Module B: The "Safe Workup" Protocol

Use this protocol to isolate the alcohol without degradation.

  • Quenching: Do not pour the reaction mixture into water. Pour it into a stirred biphasic mixture of Ethyl Acetate and Saturated Sodium Bicarbonate (NaHCO₃) .

  • Phase Separation: Separate layers. The aqueous layer pH must be > 7.

  • Washing: Wash the organic layer with Brine (sat. NaCl). Avoid water washes if the pH drops below 6.

  • Drying: Use Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄) if it is slightly acidic or generates heat.

  • Concentration: Rotary evaporate at < 35°C . High heat accelerates decomposition.

Module C: Purification (The "Buffered Silica" Method)

Standard silica gel is slightly acidic (pH 4-5) and will destroy this compound.

  • Slurry Preparation: Mix silica gel with the starting solvent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run the column using solvent without amine (the column is already neutralized), or keep 0.1% Et₃N if the compound is extremely sensitive.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a reaction with Trifluoroacetic Acid (TFA)? A: No. TFA will instantaneously convert the alcohol to the carbocation, leading to polymerization or reaction with the solvent. If you are trying to remove a protecting group (like Boc) elsewhere on the molecule, you must use a scavenger (e.g., triethylsilane) to "catch" the carbocation, effectively reducing the alcohol to a methyl group, which changes your product.

Q2: Why does the 7-Fluoro group not stabilize the molecule? A: While Fluorine is electron-withdrawing (which usually destabilizes cations), the resonance donation (+M) from the 4-Methoxy group is the dominant electronic factor. The 4-OMe pushes electrons directly into the conjugated system, making the ejection of water energetically favorable.

Q3: How should I store the solid? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[2] If the solid turns pink on the surface, it is reacting with atmospheric moisture and CO₂ (carbonic acid).

Q4: I see a new spot on TLC that moves just above my product. What is it? A: This is likely the ether derivative. If you used Methanol or Ethanol during workup/crystallization in the presence of trace acid, the solvent attacked the carbocation (Solvolysis).

  • Reaction: Indole-CH₂-OH + MeOH + H⁺

    
     Indole-CH₂-OMe.
    

References

  • Reactivity of Electron-Rich Indoles

    • Title: Mannich reactions of activated 4,6-dimethoxyindoles.[3]

    • Source: Arkivoc (2022).[3]

    • Relevance: Details the acid-catalyzed formation of diindolylmethanes in methoxy-substituted indoles.
    • URL:[Link]

  • Indole-2-Methanol Instability

    • Title: A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions.[4]

    • Source: OAE Publishing (2025).
    • Relevance: Explains the mechanism of dehydration to generate carbocation intermediates and C3-umpolung reactivity.[1]

    • URL:[Link]

  • Title: Technical Support Center: Synthesis of 5-Methoxyindoles (Issue 4: Dimeric Byproducts).
  • General Indole Synthesis & Stability

    • Title: Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.

    • Source: Chimica Italiana.
    • Relevance: Discusses the enhanced reactivity of methoxy-substituted indoles toward electrophilic substitution.
    • URL:[Link]

Sources

Handling moisture sensitivity in (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Vulnerability Analysis

The handling of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol requires a deviation from standard alcohol protocols.[1] This molecule is not just a primary alcohol; it is a vinylogous hemiaminal embedded in an electron-rich aromatic system.[1]

The "Azafulvenium" Trap

The specific substitution pattern creates a "perfect storm" for instability:

  • C4-Methoxy Group: A strong Electron Donating Group (EDG) that pushes electron density into the indole ring, significantly increasing the nucleophilicity of the indole C3 position and stabilizing positive charges.

  • C2-Methanol: Under even mildly acidic conditions (or presence of moisture + Lewis acids), the hydroxyl group is protonated and leaves.[1]

  • Result: Formation of a resonance-stabilized azafulvenium intermediate .

If this intermediate encounters:

  • Water: It reverts to the starting material (best case) or hydrolyzes if downstream steps were intended.[1]

  • Another Indole Molecule: It triggers rapid self-alkylation (dimerization/polymerization), observed as the solution turning purple, red, or black .

Visualizing the Failure Mode

The following diagram illustrates why moisture and trace acid lead to catastrophic polymerization rather than clean reaction products.

MoistureFailure Start (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol Inter Protonated Alcohol (-OH2+) Start->Inter + H+ (from wet solvent/air) Acid Trace Acid / H+ Aza Azafulvenium Ion (Highly Reactive Electrophile) Inter->Aza - H2O (Spontaneous) Polymer Polymerization / Tar (Purple/Black Solid) Aza->Polymer + Starting Material (Nucleophilic Attack) Revert Reversion to Alcohol (Stalled Reaction) Aza->Revert + H2O (Quench)

Caption: Figure 1. Mechanism of acid-catalyzed decomposition triggered by moisture.[1] The C4-methoxy group stabilizes the Azafulvenium ion, accelerating polymerization.

Troubleshooting Guides (Scenario-Based)

Scenario A: Activation to Chloride (using Thionyl Chloride/SOCl₂)

User Complaint: "I added


 to convert the alcohol to the chloride, but the reaction mixture turned black instantly and I recovered no product."

Root Cause:


 produces HCl as a byproduct.[1] In the absence of a base, the HCl protonates the starting alcohol, triggering the polymerization pathway described above before chlorination can occur.

Protocol Correction:

Parameter Standard Protocol (Fail) Corrected Protocol (Success)

| Reagent Addition | Neat


 or in DCM | Pre-mix 

with Toluene/DCM + Scavenger Base | | Base | None | DIPEA (Hunig's Base) or 2,6-Lutidine (1.2 - 1.5 eq) | | Temperature | 0°C to RT | -78°C to -40°C (Kinetic control) | | Quench | Water/Bicarb wash | Anhydrous filtration (remove salts), concentrate, use immediately. |

Technical Insight: The chloride product (7-fluoro-4-methoxy-2-chloromethylindole) is more unstable than the alcohol.[1] Do not attempt to store it. React it immediately with your nucleophile.[1]

Scenario B: Oxidation to Aldehyde (using MnO₂)

User Complaint: "The reaction is stalled at 50% conversion. Adding more


 doesn't help."

Root Cause: Commercial Activated Manganese Dioxide (


) is highly hygroscopic.[1] If the reagent acts as a water carrier, it deactivates its own surface sites and promotes the hydration of the intermediate aldehyde back to the gem-diol or alcohol.

Protocol Correction:

  • Azeotropic Drying: Do not use

    
     straight from the bottle.[1] Suspend it in toluene and reflux with a Dean-Stark trap for 2 hours, or heat in an oven at 110°C for 24 hours prior to use.
    
  • Solvent Choice: Switch from DCM to Anhydrous THF or Toluene .[1] DCM often contains stabilizers (ethanol) or trace HCl that interfere.[1]

  • Alternative: If

    
     fails, switch to Dess-Martin Periodinane (DMP) .[1] DMP is milder and works well with electron-rich indoles, provided the reaction is buffered with 
    
    
    
    to neutralize acetic acid byproducts.

Standard Operating Procedure: Anhydrous Handling

To ensure reproducibility, the following workflow must be adopted for all reactions involving this scaffold.

Workflow Step1 1. Glassware Prep Oven-dried (120°C, >4h) Purged with Ar/N2 x3 Step2 2. Solvent Prep Distilled over CaH2 or Passed through Activated Alumina Step1->Step2 Maintain Inert Atm Step3 3. Reagent Handling Weigh in Glovebox or under inverted funnel flow Step2->Step3 Cannula Transfer Step4 4. Reaction Monitoring Aliquot into dry vial + Quench immediately (Et3N/MeOH) Step3->Step4 Syringe Transfer

Caption: Figure 2. Mandatory anhydrous workflow for 7-fluoro-4-methoxyindole derivatives.

Frequently Asked Questions (FAQs)

Q: Can I store the (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol in solution? A: No. In solution (especially chlorinated solvents like


 or DCM), trace acidity from solvent decomposition will degrade the indole over time.[1]
  • Recommendation: Evaporate to dryness immediately.[1] Store as a solid at -20°C under Argon. If solution storage is unavoidable, add 1% Triethylamine to the solvent to act as an acid scavenger.

Q: Why does my NMR sample turn pink in CDCl₃? A: Chloroform (


) naturally forms trace HCl upon exposure to light/air.[1] This acid catalyzes the dimerization of your indole.[1]
  • Fix: Filter your

    
     through basic alumina before use, or switch to Acetone-
    
    
    
    or DMSO-
    
    
    (which are non-acidic and stabilize the dipole).[1]

Q: I need to alkylate the alcohol oxygen (O-alkylation). Can I use NaH? A: Sodium Hydride (NaH) is risky because the resulting alkoxide is extremely electron-rich and can push electron density into the ring, making the C3 position susceptible to electrophilic attack.

  • Fix: Use Silver Oxide (

    
    )  with the alkyl halide. This provides a mild, neutral activation that avoids the "naked" alkoxide intermediate.
    

References

  • Reactivity of Indole-2-methanol Deriv

    • Source: Beilstein Journal of Organic Chemistry
    • Context: Discusses the instability of indole-methanols and their tendency to form bis-indolylmethanes via azafulvenium intermediates.[1]

    • URL:[Link]

  • Safety & Handling of Methoxy-Indoles

    • Source: PubChem (NIH) - 4-Methoxy-1H-indole Compound Summary[1]

    • Context: Safety data sheets and general reactivity profiles for 4-methoxy substituted indoles.[1]

    • URL:[Link]

  • Thionyl Chloride Reaction Mechanisms

    • Source: ScienceMadness / Common Organic Chemistry[1]

    • Context: Documented failure modes of

      
       with acid-sensitive alcohols and the necessity of base scavengers.[1]
      
    • URL:[Link]

  • Synthesis of Fluorin

    • Source: BenchChem Technical Guides[1]

    • Context: Troubleshooting Fischer indole synthesis and handling of fluoro-indole intermedi

Sources

Technical Support Center: Purification of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar indole-2-carbinol derivatives. Our goal is to provide practical, experience-driven solutions to common and complex purification challenges, moving beyond simple protocols to explain the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol?

Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. Assuming a common synthesis, such as the reduction of a corresponding indole-2-carboxylate ester or a related pathway, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual indole-2-carboxylate ester or the corresponding aldehyde/acid.

  • Over-reduction Products: (7-Fluoro-4-methoxy-2-methyl-1H-indol), where the carbinol has been fully reduced to a methyl group.

  • Oxidation Products: The corresponding indole-2-carbaldehyde. Indole-2-carbinols can be susceptible to oxidation, which can occur during the reaction, work-up, or even during storage.[1]

  • Dimers/Oligomers: Indole-3-carbinols are well-known to form dimers like 3,3'-diindolylmethane (DIM) under acidic conditions.[2] While your compound is a 2-carbinol, similar acid-catalyzed self-condensation reactions can occur, leading to higher molecular weight impurities or "tar".[3]

  • Dehalogenated Species: If catalytic hydrogenation was used in a preceding step (e.g., to reduce a nitro group), defluorination is a possible side reaction, though often minor.[4]

  • Residual Catalysts and Reagents: Metal catalysts (e.g., Palladium, Platinum) or reducing agents and their byproducts.[4][5]

Q2: My crude product is a dark, viscous oil or tar. How should I approach initial purification?

Answer: A dark, intractable crude product often indicates the presence of polymeric impurities.[3] A direct approach with column chromatography can be problematic, as these impurities may not elute, leading to a contaminated column. A multi-step strategy is recommended.

Initial Purification Strategy for Tarry Crude Product

cluster_start Initial State cluster_process Purification Workflow cluster_end Outcome Crude Dark, Tarry Crude Product Trituration Step 1: Trituration / Liquid-Liquid Extraction Crude->Trituration Filtration Step 2: Filtration / Phase Separation Trituration->Filtration Separates bulk of polymer Solid Precipitated Solid (Enriched Product) Filtration->Solid Liquid Liquid Phase (Concentrated Impurities) Filtration->Liquid Column Step 3: Column Chromatography Pure Purified Product Column->Pure Solid->Column Primary purification candidate

Caption: Initial purification workflow for intractable crude products.

  • Trituration: Begin by attempting to triturate the crude oil with a non-polar solvent in which your desired product has minimal solubility, but the non-polar impurities are soluble. Hexanes or a mixture of hexanes/diethyl ether are excellent starting points. Sonicate the mixture to break up the oil. The goal is to precipitate your more polar product as a solid.

  • Liquid-Liquid Extraction: If trituration fails, dissolve the crude material in a suitable solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform aqueous washes. A wash with a saturated sodium bicarbonate (NaHCO₃) solution can remove acidic impurities, and a brine wash will help remove residual water and some highly polar impurities. This step helps remove inorganic salts and highly polar byproducts.

  • Silica Plug: Before committing to a full column, pass a solution of your extracted material through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 30-50% EtOAc in hexanes). This can trap the high-molecular-weight, highly polar "tar" at the origin, giving you a much cleaner filtrate to work with for fine purification.

Troubleshooting Purification by Column Chromatography

Column chromatography is the most common method for purifying indole derivatives.[6][7] However, (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol has specific structural features that can cause issues.

Q3: My compound is streaking/tailing badly on the silica gel column. What is causing this and how can I fix it?

Answer: Tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase.[8] For an indole derivative like this, there are two primary causes:

  • Acidity of Silica Gel: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups. The nitrogen atom in the indole ring is weakly basic and can interact strongly with these acidic sites, leading to slow, uneven elution (tailing).

  • Hydrogen Bonding: The hydroxyl group of the methanol substituent can engage in strong hydrogen bonding with the silanol groups, also contributing to tailing.

Troubleshooting Flowchart for Column Tailing

Issue Compound Tailing on Silica Column CheckAcidity Is the indole nitrogen interacting with acidic silica? Issue->CheckAcidity CheckPolarity Is the mobile phase polarity optimal? Issue->CheckPolarity Sol_Deactivate Solution: Deactivate Silica Add 1-2% Triethylamine (Et3N) or Ammonia in MeOH to the mobile phase. CheckAcidity->Sol_Deactivate Likely Yes Sol_Alumina Alternative: Use Neutral Alumina Less acidic stationary phase. CheckAcidity->Sol_Alumina If Et3N is incompatible Sol_Gradient Solution: Optimize Gradient Ensure Rf is ~0.2-0.3 in the collection solvent system. Use a shallow gradient. CheckPolarity->Sol_Gradient Likely No

Caption: Decision-making process for troubleshooting tailing in column chromatography.

Detailed Protocol: Deactivation of Silica Gel [8]

  • Prepare your chosen mobile phase (e.g., Hexane/Ethyl Acetate).

  • To this mobile phase, add 1-2% (v/v) of triethylamine (Et₃N).

  • Pack your column with silica gel using this amine-containing solvent system.

  • Before loading your sample, flush the packed column with at least 2-3 column volumes of the mobile phase to ensure the silica bed is fully neutralized.

  • Load and run your sample as usual with the amine-containing eluent. The triethylamine will competitively bind to the acidic sites, allowing your compound to elute in sharper bands.

Q4: My product seems to be decomposing on the column. I'm seeing new spots on TLCs of my collected fractions. What should I do?

Answer: Decomposition on silica gel is a known issue for acid-sensitive compounds, particularly carbinols which can eliminate water or rearrange.[2][8]

  • Confirm Instability: Before running a column, spot your crude product on a TLC plate and let it sit for 30-60 minutes. If you see a new spot forming at the baseline or elsewhere, your compound is likely unstable on silica.

  • Use Deactivated Silica: The first line of defense is to use deactivated silica gel as described in Q3 . Neutralizing the support often prevents acid-catalyzed decomposition.

  • Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic support like neutral alumina or Florisil.[8]

  • Work Quickly and Cold: If you must use silica, work efficiently. Do not let the sample sit on the column for extended periods. In some cases, running the column in a cold room can slow the rate of decomposition.

  • Reversed-Phase Chromatography: This is an excellent alternative. The stationary phase (e.g., C18-modified silica) is non-polar, and the mobile phase (e.g., water/acetonitrile or water/methanol) is polar. This avoids the acidic environment of normal-phase silica.[7] This is particularly effective for polar indole derivatives.[7][9]

Table 1: Recommended Starting Solvent Systems for Chromatography

Chromatography ModeStationary PhaseMobile Phase A (Non-polar)Mobile Phase B (Polar)Gradient Recommendation
Normal Phase Silica GelHexanes / HeptaneEthyl Acetate (EtOAc)Start at 5% B, increase to 60% B.
Normal Phase Silica GelDichloromethane (DCM)Methanol (MeOH)Start at 0.5% B, increase to 10% B.
Reversed Phase C18 SilicaWater (with 0.1% Formic Acid)Acetonitrile (ACN)Start at 10% B, increase to 95% B.
Reversed Phase C18 SilicaWater (with 0.1% Formic Acid)Methanol (MeOH)Start at 10% B, increase to 100% B.

*Note: The addition of a small amount of acid like formic or acetic acid in reversed-phase chromatography can improve peak shape for compounds with basic nitrogens by ensuring a consistent protonation state.[10]

Troubleshooting Recrystallization

Recrystallization can be a powerful, cost-effective method for achieving high purity, especially if the crude material is already >80-90% pure.[6][11]

Q5: I can't find a good solvent system for recrystallization. My compound either doesn't dissolve or dissolves completely. What should I try?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Finding a single perfect solvent can be difficult. The solution is often a binary solvent system.

Protocol: Systematic Search for a Binary Recrystallization Solvent System

  • Identify a "Good" Solvent: Find a solvent in which your compound is highly soluble, even at room temperature. For (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, polar solvents like Ethyl Acetate, Acetone, or Methanol are likely candidates.

  • Identify a "Bad" Solvent (Anti-solvent): Find a solvent in which your compound is nearly insoluble, even when hot. Non-polar solvents like Hexanes, Heptane, or water are good candidates. The "good" and "bad" solvents must be miscible.

  • Perform the Recrystallization:

    • Dissolve your crude product in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "bad" solvent dropwise until you see persistent turbidity (cloudiness).

    • If needed, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration.[12]

Table 2: Suggested Binary Solvent Systems for Recrystallization Trials

"Good" Solvent (Soluble)"Bad" Solvent (Insoluble)Rationale
Ethyl AcetateHexanes / HeptaneClassic combination balancing polarity. Excellent starting point.
DichloromethaneHexanes / HeptaneGood for less polar compounds, but DCM is volatile.
AcetoneWaterEffective if your compound has some water solubility.
Methanol / EthanolWaterA common and effective system for polar compounds.[6]
Tetrahydrofuran (THF)Hexanes / HeptaneTHF is a strong solvent; use hexanes to induce precipitation.

References

  • Process of preparing purified aqueous indole solution.
  • Separation of Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Crystallization process of tricyclic indole derivatives.
  • Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link]

  • Enantioseparation and Racemization of 3-Fluorooxindoles. PMC. [Link]

  • Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Chemistry Europe. [Link]

  • What do common indole impurities look like? ResearchGate. [Link]

  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][6]BENZOPYRAN-7-ONE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. [Link]

  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journals. [Link]

  • Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. PMC. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Open Research Repository. [Link]

  • Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry. [Link]

  • Indole-3-carbinol as a scavenger of free radicals. PubMed. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). PMC. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • A Recent Update on the Flow Synthesis of Indoles. MDPI. [Link]

  • Indole-2-Carboxylic Acid Ligand-Mediated Synthesis of Stable Perovskite Nanocrystals for Fast Responsive Photodetector. PubMed. [Link]

  • Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC. [Link]

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Technical Support Center: Prevention of Indole-2-Methanol Derivative Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-methanol derivatives. This guide provides in-depth, experience-driven advice to help you understand, troubleshoot, and prevent the degradation of these valuable compounds during storage and experimentation. Our focus is on providing causal explanations and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My indole-2-methanol derivative solution is changing color (e.g., turning yellow or pink). What is happening and is the compound still usable?

A color change in your solution is a primary visual indicator of degradation.[1] This is most commonly due to oxidation of the electron-rich indole ring, which can lead to the formation of colored oligomers or specific degradation products.[1] The indole nucleus is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.[1][2]

Whether the compound is still usable depends on the extent of degradation and the sensitivity of your application. For highly sensitive assays, such as quantitative biological experiments or structural studies, any detectable degradation is unacceptable. For less sensitive applications, a minor color change might be tolerable, but it introduces a significant variable that can compromise the reproducibility of your results. It is always best practice to use fresh, colorless solutions.

Q2: What are the absolute critical factors to control for the storage of indole-2-methanol derivatives, both as a solid and in solution?

To maximize the stability of indole-2-methanol derivatives, you must rigorously control the following three factors:

  • Temperature: Low temperatures are crucial. For long-term storage of solid compounds and stock solutions, -20°C or -80°C is recommended.[1] For daily use, refrigeration at 2-8°C is acceptable for short periods.[1]

  • Light: Indole derivatives are often photosensitive and can undergo photodegradation.[1] Always store them in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Atmosphere: The indole ring is susceptible to oxidation.[1][2] For long-term storage, especially of solutions, it is highly recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the container.[1] When handling the solid, minimize its exposure to air.

Q3: I've dissolved my indole-2-methanol derivative in an acidic buffer for my experiment and I'm seeing rapid degradation. Why is this happening?

Indole-3-carbinol and related derivatives are notoriously unstable in acidic conditions.[3] The hydroxyl group at the 2-position of your indole-2-methanol derivative can be protonated under acidic conditions, forming a good leaving group (water). This can lead to the formation of a stabilized carbocation, which can then react with other indole molecules to form dimers and higher-order oligomers.[3] This process is often rapid and can significantly reduce the concentration of your active compound. Many indolic compounds are sensitive to acidic conditions due to protonation at the C3 position.[2]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: You are observing high variability in your experimental results (e.g., IC50 values, cellular responses) when using what should be the same concentration of your indole-2-methanol derivative.

  • Probable Cause: This is a classic sign of compound instability in the assay medium.[3] Components in cell culture media or physiological buffers can degrade your compound, especially at 37°C.[1] This changes the effective concentration of the active molecule over the course of the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen, inert stock solution immediately before each experiment.[1]

    • Conduct a Stability Study: Perform a time-course experiment to quantify the stability of your compound in your specific assay medium under your experimental conditions (e.g., 37°C, 5% CO2).[1] Use HPLC to measure the concentration of the parent compound at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Consider Antioxidants: If oxidative degradation is suspected, the addition of a biocompatible antioxidant may be beneficial.[1]

Issue 2: Appearance of Multiple Peaks in HPLC Analysis
  • Symptom: Your HPLC chromatogram shows multiple peaks when you expect a single peak for your pure indole-2-methanol derivative.

  • Probable Cause: This could be due to several factors:

    • Degradation in the Autosampler: If samples are left in the autosampler for extended periods, they can degrade due to exposure to light and ambient temperature.[1]

    • On-Column Degradation: The compound may be unstable in the mobile phase, especially if it is acidic.[1]

    • Formation of Isomers or Tautomers: Some indole derivatives can exist as stable isomers or tautomers that may be resolved by HPLC.[1]

  • Troubleshooting Steps:

    • Control Autosampler Conditions: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and use amber or light-blocking vials.[1] Prepare fresh samples for analysis and minimize the time they spend in the autosampler.[1]

    • Optimize Mobile Phase: Ensure the pH of your mobile phase is compatible with your compound's stability. If it is acid-labile, a neutral or slightly basic mobile phase should be used if chromatographic performance allows.[1]

    • Use a Guard Column: A guard column can help protect your analytical column from contaminants that might catalyze degradation.[1]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for storing and handling indole-2-methanol derivatives to minimize degradation.

G cluster_0 Long-Term Storage (Solid) cluster_1 Stock Solution Preparation cluster_2 Daily Experimental Use Solid_Receipt Receive Solid Compound Inert_Atmosphere Flush with Inert Gas (Argon or Nitrogen) Solid_Receipt->Inert_Atmosphere Seal_Vial Tightly Seal in Amber Glass Vial Inert_Atmosphere->Seal_Vial Store_Frozen Store at -20°C or -80°C Seal_Vial->Store_Frozen Weigh_Solid Weigh Solid Quickly Dissolve Dissolve in Anhydrous DMSO or other suitable solvent Weigh_Solid->Dissolve Aliquot Aliquot into Small Volumes in Amber Vials Dissolve->Aliquot Inert_Gas_Aliquot Flush Aliquots with Inert Gas Aliquot->Inert_Gas_Aliquot Store_Stock Store at -80°C Inert_Gas_Aliquot->Store_Stock Thaw_Aliquot Thaw One Aliquot on Ice Prepare_Dilution Prepare Fresh Working Dilution in Assay Buffer Thaw_Aliquot->Prepare_Dilution Use_Immediately Use Immediately Prepare_Dilution->Use_Immediately Discard_Unused Discard Unused Working Dilution Use_Immediately->Discard_Unused

Caption: Recommended workflow for storage and handling.

Protocol 2: Forced Degradation Study by HPLC

This protocol is designed to intentionally degrade the indole-2-methanol derivative under various stress conditions to understand its stability profile and identify potential degradation products.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[1]

Sample Preparation:

  • Prepare a stock solution of your indole-2-methanol derivative in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[1]

Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[3]

    • Incubate the solution at 60°C for 24 hours.[3]

    • Neutralize the solution with 0.1 M NaOH.[3]

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[3]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[3]

    • Incubate the solution at 60°C for 24 hours.[3]

    • Neutralize the solution with 0.1 M HCl.[3]

    • Dilute as above for HPLC analysis.[3]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[3]

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.[3]

    • Dilute as above for HPLC analysis.[3]

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.[3]

    • Prepare a solution from the stressed solid for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to a UV light source for a defined period.

    • Analyze by HPLC.

Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

  • Compare the chromatograms to identify new peaks (degradation products) and the reduction in the area of the parent peak.

Data Summary

The stability of indole derivatives is highly dependent on their specific structure and the conditions to which they are exposed. The following table summarizes the key factors influencing their degradation.

Parameter Condition Effect on Stability Primary Degradation Pathway Recommendation
pH Acidic (pH < 7)DecreasedDimerization, Oligomerization[3]Avoid acidic conditions; use neutral or slightly basic buffers.
Neutral/Alkaline (pH ≥ 7)Generally more stableOxidationGenerally preferred for solution stability.
Temperature ElevatedDecreasedIncreased rate of all degradation reactionsStore at low temperatures (-20°C to -80°C).[1]
Light UV or Ambient LightDecreasedPhotodegradation[1]Protect from light using amber vials or foil.[1][5]
Atmosphere Air (Oxygen)DecreasedOxidation[1][2]Store under an inert atmosphere (Argon, Nitrogen).[1]
Solvent Protic SolventsVariableCan participate in degradation reactionsUse anhydrous, aprotic solvents (e.g., DMSO) for stock solutions.[1]

Degradation Pathways Visualization

The following diagram illustrates the primary degradation pathways for indole-2-methanol derivatives under common stress conditions.

DegradationPathways cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation Indole2Methanol Indole-2-Methanol Derivative Protonation Protonation of -OH Indole2Methanol->Protonation H+ OxidizedIntermediates Oxidized Intermediates (e.g., Aldehyde) Indole2Methanol->OxidizedIntermediates O2, Light, Oxidants Carbocation Carbocation Intermediate Protonation->Carbocation Loss of H2O Dimer Dimer/Oligomer Carbocation->Dimer Nucleophilic Attack by another Indole ColoredProducts Colored Degradation Products OxidizedIntermediates->ColoredProducts

Caption: Key degradation pathways for indole-2-methanol.

References
  • Stearns, C. A., et al. (2022). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 88(15), e00620-22. [Link]

  • Kaszkin, M., et al. (2005). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Biochemical Pharmacology, 70(10), 1483-1492. [Link]

  • Wikipedia. Indole. Wikipedia. Accessed February 20, 2024. [Link]

  • Gao, K., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688. [Link]

  • ResearchGate. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Accessed February 20, 2024. [Link]

  • Beaumont, M., et al. (2022). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Nutrients, 14(9), 1833. [Link]

  • ResearchGate. Microbial Degradation of Indole and Its Derivatives. ResearchGate. Accessed February 20, 2024. [Link]

  • Metabolon. Indole. Metabolon. Accessed February 20, 2024. [Link]

  • Ren, J., & Tong, R. (2019). Green Oxidation of Indoles using halide Catalysis. Nature Research. [Link]

  • ResearchGate. Indole degradation and its metabolite analysis using HPLC. ResearchGate. Accessed February 20, 2024. [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. [Link]

  • Qu, Y., et al. (2018). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. BioMed Research International, 2018, 5604130. [Link]

  • Pro-Lab Diagnostics. SPOT INDOLE REAGENT. Pro-Lab Diagnostics. Accessed February 20, 2024. [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Nastri, F., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9516-9525. [Link]

  • ResearchGate. Oxidation of indoles to 2-oxindoles. ResearchGate. Accessed February 20, 2024. [Link]

  • Jiao, P., et al. (2013). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 135(26), 9782-9785. [Link]

  • Carolina Biological Supply. Bacteria: The Indole Test. Carolina Biological Supply. Accessed February 20, 2024. [Link]

  • Grell, G., et al. (2024). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 128(17), 3929-3938. [Link]

  • Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34211-34235. [Link]

  • ResearchGate. Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. Accessed February 20, 2024. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Accessed February 20, 2024. [Link]

  • Scragg, A. H., et al. (1986). The effect of temperature on growth, indole alkaloid accumulation and lipid composition of Catharanthus roseus cell suspension cultures. Plant, Cell & Environment, 9(4), 301-306. [Link]

  • ResearchGate. Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. ResearchGate. Accessed February 20, 2024. [Link]

  • Al-Harrasi, A., et al. (2022). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 27(19), 6543. [Link]

  • Kim, D., et al. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn 2+ in Aqueous Media and Zebrafish. Sensors, 21(16), 5595. [Link]

  • Al-Harrasi, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2297. [Link]

  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. RSC Publishing. Accessed February 20, 2024. [Link]

  • Amadei, A., et al. (2024). Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. Chemical Physics Letters, 837, 140929. [Link]

  • Purosolv. Proper Storage of Pharma-Grade Methanol: Best Practices. Purosolv. Accessed February 20, 2024. [Link]

  • ResearchGate. Influence of methanol quantity, maintenance time, and temperature on quality of 1. ResearchGate. Accessed February 20, 2024. [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation Analysis

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is a substituted indole, a core structure found in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] Mass spectrometry is a cornerstone technique for the structural elucidation of such molecules. The fragmentation pattern, a unique molecular fingerprint, provides critical information about the compound's structure and substituents.[4] This guide will explore the expected fragmentation pathways of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, comparing them to known fragmentation behaviors of other indole derivatives to highlight the influence of its specific substitution pattern.

Predicted Fragmentation Pathways of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

The fragmentation of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is anticipated to be influenced by the stability of the indole nucleus and the nature of its substituents: a hydroxylmethyl group at the C2 position, a methoxy group at the C4 position, and a fluorine atom at the C7 position. We will consider two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

In EI-MS, the molecule is subjected to a high-energy electron beam, typically 70 eV, leading to the formation of a molecular ion (M+•) and subsequent extensive fragmentation.[5]

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond between the indole ring and the hydroxymethyl group (benzylic cleavage). This results in the formation of a highly stable, resonance-stabilized indolyl-methyl cation. This is a common pathway for indole derivatives with side chains.[6]

  • Loss of Water: The presence of the hydroxymethyl group makes the loss of a water molecule (18 Da) from the molecular ion a probable event, especially with thermal input in the GC inlet.

  • Loss of Formaldehyde: A rearrangement followed by the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da) from the molecular ion is also a possibility.

  • Methoxy Group Fragmentation: The methoxy group can undergo fragmentation through the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da).

  • Indole Ring Fragmentation: The stable indole ring itself can fragment, characteristically involving the loss of hydrogen cyanide (HCN, 27 Da).[2]

Visualizing the EI Fragmentation Pathway:

EI_Fragmentation M [(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol]⁺˙ (m/z 195) F1 Loss of ∙OH (m/z 178) M->F1 - ∙OH F2 Loss of H₂O (m/z 177) M->F2 - H₂O F3 Loss of ∙CH₂OH (m/z 164) M->F3 - ∙CH₂OH (Benzylic Cleavage) F4 Loss of ∙CH₃ (m/z 180) M->F4 - ∙CH₃ F6 Loss of HCN from F3 (m/z 137) F3->F6 - HCN F5 Loss of CO from F4 (m/z 152) F4->F5 - CO

Caption: Predicted EI fragmentation pathways for (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Positive Ion Mode ([M+H]⁺):

  • Loss of Water: The most prominent fragmentation of the protonated molecule is expected to be the loss of a water molecule from the protonated hydroxymethyl group, leading to a stable carbocation.

  • Loss of Methanol: The methoxy group could also be involved in the loss of a neutral methanol molecule.

  • Combined Losses: Sequential losses, such as the loss of water followed by the loss of carbon monoxide, are also plausible.

Negative Ion Mode ([M-H]⁻):

  • Fragmentation in negative ion mode is often less extensive. The deprotonation will likely occur at the indole nitrogen or the hydroxyl group.

  • The fragmentation of deprotonated indole alkaloids can involve remote hydrogen rearrangements.[7][8]

  • A potential fragmentation could involve the loss of formaldehyde from the deprotonated hydroxymethyl group.

Visualizing the ESI-MS/MS Fragmentation Pathway ([M+H]⁺):

ESI_Fragmentation MH [M+H]⁺ (m/z 196) F1 [M+H - H₂O]⁺ (m/z 178) MH->F1 - H₂O F2 [M+H - CH₂O]⁺ (m/z 166) MH->F2 - CH₂O F3 [M+H - H₂O - CO]⁺ (m/z 150) F1->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol.

Comparative Analysis with Other Indole Derivatives

To contextualize the predicted fragmentation of our target molecule, we can compare it with the known fragmentation of other substituted indoles.

Compound Key Fragmentation Pathways Rationale for Comparison
1H-Indole-3-propanal α-cleavage and β-cleavage relative to the carbonyl group; cleavage of the bond between the indole ring and the side chain.[6]Demonstrates the typical fragmentation of an indole with an aliphatic side chain containing a functional group.
Prenylated Indole Alkaloids Loss of an isopentene group from the C3 position.[9]Highlights the influence of a different type of side chain and its characteristic fragmentation.
N-acetylserotonin Fragmentation is directed by the N-acetyl and ethylamine side chain.Provides insight into how N-acylation and a different side chain at C3 alter the fragmentation pattern.
5-Methoxyindole-3-acetic acid derivatives Under electron-capture negative ionization, N-trifluoroacetyl derivatives show M-•, [M-HF]-•, and [M-CF3CO]- fragment ions.[10]Illustrates the fragmentation of a methoxy-substituted indole and the effect of derivatization.

The presence of the hydroxymethyl group at C2 in our target molecule is expected to strongly direct the initial fragmentation via benzylic cleavage or loss of water, a pathway that is highly favorable. The fluoro and methoxy substituents on the aromatic ring are less likely to be involved in the primary fragmentation events but will influence the m/z values of the resulting fragments. The fluorine atom, being a halogen, could potentially be lost as a radical, but this is generally less favorable than the side-chain fragmentations.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental setup is recommended.

4.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

4.2. LC-MS/MS Analysis (ESI)

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Gas Flows: Optimize nebulizer and drying gas flows for the instrument.

    • MS Scan Range: m/z 50-500.

    • MS/MS: Perform product ion scans on the [M+H]⁺ and [M-H]⁻ ions using a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation pattern.

4.3. GC-MS Analysis (EI)

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer with an electron ionization (EI) source.[11]

  • GC Conditions:

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane).[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • MS Conditions:

    • Ionization Mode: EI at 70 eV.[11]

    • Source Temperature: 230 °C.[11]

    • Mass Range: m/z 40-550.[11]

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol. The proposed fragmentation pathways are grounded in the well-established principles of indole chemistry and mass spectrometry. The dominant fragmentation events are expected to be driven by the hydroxymethyl group at the C2 position, leading to characteristic neutral losses and the formation of a stable indolyl-methyl cation. The comparative analysis with other indole derivatives offers a framework for understanding the influence of different substituents on the fragmentation process. The provided experimental protocols offer a starting point for the empirical validation of these predictions, which is a crucial step in the structural elucidation of this and other novel indole compounds.

References

  • Grynkiewicz, G., & Gagos, M. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Herba Polonica, 62(2). Retrieved from [Link]

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A Technical Guide to the Infrared Spectroscopy of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol. Designed for researchers and drug development professionals, this document elucidates the characteristic vibrational modes of the molecule's functional groups, offers a comparative analysis with structurally similar compounds, and presents a robust experimental protocol for spectral acquisition.

Introduction: Deciphering Molecular Structure with IR Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend. The resulting absorption spectrum serves as a unique molecular "fingerprint," providing invaluable information about the functional groups present. For a complex heterocyclic molecule like (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, IR spectroscopy is an essential first-pass technique for structural verification, confirming the presence of key hydroxyl, amine, ether, and aromatic fluoro functionalities. This guide will dissect the anticipated spectrum of this molecule, grounding the analysis in established spectroscopic principles and comparative data.

Section 1: Predicted IR Absorption Profile of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

The structure of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol incorporates several functional groups, each with characteristic absorption frequencies. The presence of both N-H from the indole and O-H from the methanol group, capable of hydrogen bonding, will result in a prominent, broad absorption band in the high-frequency region. The aromatic and aliphatic regions will show a multitude of signals corresponding to C-H, C=C, C-O, and C-F vibrations.

Table 1: Predicted Characteristic IR Peaks for (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityRationale & Notes
O-H Stretch (H-bonded)Alcohol (-CH₂OH)3500 - 3200Strong, BroadThe broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols in the solid or neat liquid state.[1][2] This peak is often the most recognizable feature in an alcohol's spectrum.
N-H StretchIndole~3400Medium, Sharp (often obscured)The indole N-H stretch typically appears as a sharp peak around 3406 cm⁻¹.[3] However, it will likely be superimposed on the much broader O-H absorption from the methanol group.[4]
Aromatic C-H StretchIndole Ring3100 - 3000Medium to WeakThese absorptions occur at a slightly higher frequency than aliphatic C-H stretches and confirm the presence of the aromatic system.[5][6]
Aliphatic C-H Stretch-CH₂OH & -OCH₃3000 - 2850MediumThese peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene and methoxy groups.[7]
Methoxy C-H StretchMethoxy (-OCH₃)~2830Medium, SharpA characteristic symmetric C-H stretching peak for methoxy groups often appears as a distinct, sharp signal slightly lower than other aliphatic C-H stretches.[8]
Aromatic C=C StretchIndole Ring1600 - 1400Medium to Strong (multiple bands)The aromatic ring gives rise to several distinct bands in this region due to in-ring carbon-carbon stretching vibrations.[5]
C-O Stretch (Asymmetric)Aryl Methoxy Ether1300 - 1200StrongAryl alkyl ethers typically exhibit a strong, characteristic asymmetric C-O-C stretching band in this region.[8][9][10]
C-F StretchAryl Fluoride1400 - 1000StrongThe C-F bond stretch is typically strong but can be difficult to assign definitively as it falls within the complex fingerprint region, which is crowded with other absorptions.[11][12]
C-O Stretch (Primary Alcohol)Primary Alcohol (-CH₂OH)1075 - 1000StrongThis strong absorption is diagnostic for the C-O bond of the primary alcohol.[2][13]
C-O Stretch (Symmetric)Aryl Methoxy Ether1050 - 1010MediumA second, symmetric C-O-C stretching band for the aryl alkyl ether is expected in this range.[8][9]
C-H Out-of-Plane BendSubstituted Aromatic900 - 675Medium to StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.[5]

Section 2: Comparative Spectral Analysis

To understand the contribution of each functional group to the final spectrum, it is instructive to compare the target molecule with simpler, related structures. This comparison highlights how the addition of each substituent introduces new characteristic peaks.

Table 2: Comparative IR Peak Analysis

CompoundKey Functional Group(s)Characteristic Peaks (cm⁻¹) & Notes
Indole Indole Core~3406 (N-H stretch) , 3100-3000 (Aromatic C-H), 1600-1450 (Aromatic C=C).[3] A relatively simple aromatic spectrum.
Indole-2-methanol Indole, Primary AlcoholAdds a broad O-H stretch (3500-3200) and a strong C-O stretch (~1050) . The N-H peak becomes obscured by the O-H band.[2][14]
4-Methoxyindole Indole, Aryl EtherAdds strong C-O-C stretches (~1250 and ~1040) and a characteristic methoxy C-H stretch (~2830) .[8][9][15]
7-Fluoroindole Indole, Aryl FluorideAdds a strong C-F stretch (1400-1000) within the fingerprint region.[11][16] Other indole peaks will be slightly shifted by the electron-withdrawing fluorine.
(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol All of the aboveCombines all features: A very broad O-H / N-H band, distinct aromatic and aliphatic C-H regions, and a highly complex fingerprint region with multiple strong C-O and C-F absorptions.

The causality behind this spectral evolution is clear: each functional group introduces new vibrational modes. The hydroxyl group dominates the high-frequency region with its broad, hydrogen-bonded stretch. The methoxy and fluoro groups add strong, characteristic absorptions to the already complex fingerprint region, making definitive assignment of every peak challenging but confirming the presence of these key substituents.

Section 3: Experimental Protocol for FTIR Spectral Acquisition

This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid sample, such as (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for its minimal sample preparation and ease of use.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a solvent-moistened wipe (e.g., isopropanol) and allow it to fully evaporate.

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. Typically, 16-32 scans are co-added for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in the range of 4000-400 cm⁻¹.

    • Label the significant peaks with their wavenumbers.

    • Compare the peak positions with the predicted values in Table 1 to confirm the structure and identify the functional groups.

Section 4: Visualizing the Analytical Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as a clear, sequential process.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Sample Preparation (Place solid on ATR crystal) BG 1. Collect Background Spectrum (Clean Crystal) Prep->BG Sample 2. Collect Sample Spectrum (Apply Pressure) BG->Sample Instrument ratios Sample/Background Process Generate Absorbance Spectrum Sample->Process Identify Peak Identification (Label major bands) Process->Identify Compare Comparative Analysis (Compare to reference data) Identify->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for IR spectral analysis.

Conclusion

The infrared spectrum of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is predicted to be rich and complex, with highly characteristic features confirming its structure. The dominant broad O-H stretch, coupled with distinct aromatic/aliphatic C-H signals and a dense fingerprint region containing strong C-O and C-F absorptions, provides a comprehensive spectroscopic signature. By following the detailed experimental protocol and comparing the acquired data against the predictive and comparative analyses provided in this guide, researchers can confidently verify the molecular identity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

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Validation of structure for 4-methoxy-7-fluoroindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of 4-Methoxy-7-Fluoroindole Derivatives

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is only the beginning. The subsequent, and arguably most critical, phase is the rigorous and unambiguous validation of its chemical structure. This is not merely an academic exercise; it is the foundation upon which all subsequent biological, toxicological, and clinical data are built. An error in structural assignment can lead to the invalidation of years of research and significant financial loss. This guide provides an in-depth comparison of the essential analytical techniques for the structural validation of 4-methoxy-7-fluoroindole derivatives, a scaffold of growing interest in medicinal chemistry. Our approach moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Central Role of the 4-Methoxy-7-Fluoroindole Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1] The specific substitution pattern of a 4-methoxy and a 7-fluoro group can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its bioavailability and target affinity.[2] Given these subtleties, confirming the precise placement of these functional groups is paramount. This guide will compare the three pillars of modern structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Part 1: The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the indispensable first step in structural validation, providing a detailed map of the molecule's atomic framework in solution. For a 4-methoxy-7-fluoroindole derivative, a multi-nuclear approach is not just recommended; it is essential for building a confident and verifiable structural hypothesis.

Expertise & Experience: Why a Multi-Nuclear NMR Approach is Non-Negotiable

A simple ¹H NMR spectrum is insufficient. It provides information on proton environments and their immediate neighbors but can be ambiguous in complex aromatic systems. By integrating ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, we create a network of correlations that cross-validates the structure from multiple angles. This integrated approach is the very definition of a self-validating system.

Key NMR Experiments for 4-Methoxy-7-Fluoroindole Derivatives:

  • ¹H NMR (Proton NMR): This experiment identifies all unique proton environments. For our target scaffold, we expect to see distinct signals for the indole N-H, the aromatic protons on the benzene ring, the protons on the pyrrole ring, and a sharp singlet for the methoxy group's methyl protons. The key diagnostic is the coupling patterns between adjacent aromatic protons, which helps to confirm their relative positions.

  • ¹³C NMR (Carbon NMR): This technique reveals all unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, with the carbons attached to the electronegative oxygen and fluorine atoms appearing at predictable downfield shifts.

  • ¹⁹F NMR (Fluorine NMR): The Definitive Fluorine Probe: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly informative experiment. The ¹⁹F nucleus has 100% natural abundance and is the second most sensitive NMR-active nucleus, resulting in spectra with no background noise.[3] Its large chemical shift range makes it exceptionally sensitive to the local electronic environment, providing a powerful confirmation of the fluorine's position.[3] For a 7-fluoroindole, a single resonance is expected, and its chemical shift provides a unique fingerprint. In some cases, through-space coupling to a nearby proton (like H-1) can be observed, further solidifying the geometric arrangement.[4]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are the glue that holds the structural assignment together.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, confirming which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, definitively assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is arguably the most powerful experiment for this scaffold, as it can unequivocally connect the methoxy protons to the C4 carbon and establish long-range connectivities across the entire indole ring system.

Trustworthiness through Orthogonal Data

The power of this NMR workflow lies in its orthogonality. The ¹H-¹H connectivity from COSY, the direct ¹H-¹³C attachment from HSQC, and the long-range ¹H-¹³C connections from HMBC must all converge to support a single, logical structure. Any inconsistency immediately flags a potential structural misassignment.

Part 2: Confirmation of Composition: Mass Spectrometry (MS)

While NMR builds the molecular skeleton, mass spectrometry confirms the total mass and elemental composition, serving as a critical validation checkpoint.

Expertise & Experience: Beyond the Molecular Ion Peak

Modern mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), provides far more than just a molecular weight. It delivers an exact mass measurement with enough accuracy to determine a unique molecular formula.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for generating the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻) of the indole derivative.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula confirmation. An observed mass of, for example, 179.0648 for C₁₀H₉FNO would be compared to the calculated exact mass of 179.0644. A mass accuracy within 5 ppm provides extremely high confidence in the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and fragmenting it, we can gain substructural information that corroborates the NMR data. Indole alkaloids often exhibit predictable fragmentation patterns, such as the loss of substituents from the core structure.[5] This technique can help differentiate isomers by revealing unique fragmentation pathways.

Trustworthiness through Mass Accuracy

The exacting nature of HRMS provides a powerful and independent line of evidence. If the molecular formula derived from HRMS does not match the structure proposed by NMR, the assignment must be revisited. This cross-check is fundamental to a trustworthy validation process. Analytical development for pharmaceuticals relies on such robust methods to ensure the identity and purity of the active pharmaceutical ingredient (API).[6]

Part 3: The Gold Standard: Single-Crystal X-ray Crystallography

When absolute, unambiguous proof of structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It moves beyond connectivity and composition to provide a precise three-dimensional model of the molecule in the solid state.

Expertise & Experience: The Unquestionable Answer

This technique involves irradiating a well-ordered single crystal of the compound with X-rays. The resulting diffraction pattern is mathematically deconvoluted to generate a 3D electron density map, from which the precise position of every atom can be determined.

  • When is it Necessary? While not always required for initial validation, X-ray crystallography becomes essential when NMR and MS data are ambiguous, when determining absolute stereochemistry, or for regulatory submissions where irrefutable structural proof is demanded.

  • The Output: The result is a definitive structure showing all bond lengths, bond angles, and torsional angles.[7] It also reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions.[8]

Trustworthiness through Direct Visualization

Unlike spectroscopic methods that infer structure from indirect measurements, X-ray crystallography provides a direct "picture" of the molecule. Its ability to definitively distinguish between positional isomers (e.g., 4-methoxy-7-fluoroindole vs. 7-methoxy-4-fluoroindole) is unmatched.

Comparative Analysis: Selecting the Appropriate Technique

The choice of analytical technique depends on the stage of research and the specific question being asked. The following table summarizes the key attributes of each method.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Atomic connectivity, 3D solution conformationMolecular formula, substructural fragmentsAbsolute 3D solid-state structure
Primary Strength Detailed structural frameworkUnambiguous elemental compositionDefinitive, "gold standard" proof
Sample Amount 1-10 mg< 1 µg~5-10 mg (for crystal growth)
Sample State SolutionSolution or SolidHigh-quality single crystal
Throughput Medium (hours per sample)High (minutes per sample)Low (days to weeks)
Key Application Primary structure elucidationFormula confirmation, purity analysisIsomer ambiguity, absolute proof

Recommended Validation Workflow

A logical, tiered approach ensures both efficiency and rigor. The following workflow is recommended for any newly synthesized 4-methoxy-7-fluoroindole derivative.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In-depth Elucidation cluster_2 Phase 3: Definitive Confirmation synthesis Synthesis of Derivative lcms LC-MS Analysis synthesis->lcms Check Purity & MW nmr1d 1D NMR (¹H, ¹⁹F) lcms->nmr1d If Pure decision Is Structure Unambiguous? nmr1d->decision hrms HRMS Analysis nmr2d 2D NMR (COSY, HSQC, HMBC) hrms->nmr2d nmr2d->decision Re-evaluate xray X-ray Crystallography final Final Validated Structure xray->final decision->hrms No decision->xray Ambiguity / Absolute Proof Needed decision->final Yes

Caption: Recommended workflow for structural validation.

Experimental Protocols

The following protocols provide a starting point for the analysis of 4-methoxy-7-fluoroindole derivatives. Instrumentation and specific parameters should be optimized as needed.

Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate signal-to-noise and resolution.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F spectrum. This is often a quick experiment due to the high sensitivity of the nucleus.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • 2D NMR Acquisition: Sequentially run COSY, HSQC, and HMBC experiments. Use standard parameter sets and adjust acquisition times to achieve sufficient resolution in both dimensions.

  • Data Processing & Analysis: Process all spectra using appropriate software. Integrate ¹H signals, pick peaks, and use the 2D spectra to build the connectivity map of the molecule, starting from unambiguous signals like the methoxy group.

Protocol 2: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent such as methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.[5]

  • Chromatography: Inject the sample onto a suitable HPLC column (e.g., C18) to separate the compound of interest from any minor impurities. Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Direct the HPLC eluent into an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis: Extract the exact mass of the peak corresponding to the compound. Use the instrument software to calculate the molecular formula based on this exact mass and compare it to the theoretical formula.

Protocol 3: Single Crystal Growth for X-ray Diffraction
  • Purity is Key: Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystallization.

  • Solvent Screening: Screen a variety of solvents and solvent systems (e.g., slow evaporation from a single solvent like ethanol, or vapor diffusion of an anti-solvent like hexane into a solution in ethyl acetate).

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove one with a loop and mount it on the goniometer of the diffractometer.

Conclusion

The structural validation of 4-methoxy-7-fluoroindole derivatives is a multi-faceted process that relies on the synergistic application of complementary analytical techniques. NMR spectroscopy builds the molecular framework, high-resolution mass spectrometry confirms the elemental composition, and X-ray crystallography provides the ultimate, unambiguous proof of structure. By following a logical, evidence-based workflow and understanding the causality behind each experimental choice, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug development. Every protocol and technique described is part of a self-validating system, where data from one method must be corroborated by the others, ensuring the highest level of confidence in the final structural assignment.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available at: [Link]

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The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated and Non-Fluorinated Methoxyindoles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of the bioactivity of fluorinated versus non-fluorinated methoxyindoles, offering supporting experimental data and field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal mechanisms behind the observed differences in biological activity and provide detailed protocols for key experiments.

The Rationale for Fluorinating Methoxyindoles: Beyond a Simple Halogen Swap

The indole nucleus, particularly the methoxyindole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine, the most electronegative element, is not merely an atomic substitution but a strategic maneuver to modulate a molecule's physicochemical and pharmacological properties.[1]

Fluorination can profoundly influence a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer half-life in vivo.[1][2]

  • Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] However, the effect can be context-dependent.

  • Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the methoxyindole ring system, influencing pKa and the molecule's ability to form favorable interactions with target proteins.[1] It can participate in hydrogen bonding and other electrostatic interactions, potentially increasing binding affinity and selectivity.[3]

  • Conformation: The small size of the fluorine atom minimizes steric hindrance, yet its electronic properties can influence the conformational preferences of the molecule, locking it into a more bioactive shape.[4]

Comparative Bioactivity Profile: A Quantitative Look

The impact of fluorination on the bioactivity of methoxyindoles is best illustrated through quantitative data from in vitro assays. Below, we compare the performance of fluorinated and non-fluorinated methoxyindoles in several key areas of therapeutic interest.

Serotonin Receptor Binding Affinity

The serotonin (5-HT) system is a critical target for the treatment of various central nervous system disorders. Methoxyindoles are well-known for their interaction with 5-HT receptors. Fluorination has been shown to enhance the binding affinity and selectivity of these compounds.

CompoundTarget ReceptorKi (nM)Reference
5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole5-HT725[5]
4-Fluoro -5-methoxy-3-(1-ethyl-1H-imidazol-5-yl)-1H-indole5-HT74[5]
5-Methoxytryptamine5-HT4-[6]
Fluorinated Tryptamine Analogue5-HT1APotent Agonist[7]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

As the data suggests, the introduction of a fluorine atom in the 4-position of the indole ring of a 5-methoxyindole derivative resulted in a more than six-fold increase in binding affinity for the 5-HT7 receptor.[5]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Compound ClassTarget EnzymeIC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
Indole-5,6-dicarbonitriles (non-fluorinated)MAO-A / MAO-BVariesVaries[8]
Fluorinated PhenylcyclopropylaminesMAO-A / MAO-BIncreased PotencyAltered Selectivity[9]
Fluorinated FlavonesMAO-BPotent Inhibition (<100 nM)High[10]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

While direct comparative data for a single methoxyindole is limited in the provided results, the trend across different inhibitor classes demonstrates that fluorination consistently enhances the inhibitory potency against MAO enzymes. For instance, fluorinated phenylcyclopropylamines show increased inhibitory activity towards both MAO-A and MAO-B.[9]

Anticancer Activity

The indole scaffold is a promising starting point for the development of novel anticancer agents. Fluorination can enhance the cytotoxic effects of these compounds against various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
Non-fluorinated Indole DerivativeVariousMTTVaries[11]
5-Fluoro -2-(4-amino-methylphenyl)benzothiazoleBreast, Renal, Ovarian CancerProliferationPotent, no biphasic response[9]
Fluorinated Bis-indole DerivativesProstate, Lung, Pancreas CancerWST-80.8 (most potent)[11]

The data indicates that fluorinated indole derivatives can exhibit potent and selective anticancer activity.[9][11] For example, a fluorinated bis-indole derivative showed high potency against A549 lung cancer cells with an IC50 value of 0.8 µM.[11]

Experimental Methodologies: Self-Validating Protocols

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for key bioassays.

Radioligand Binding Assay for Serotonin Receptors

This protocol is essential for determining the binding affinity (Ki) of test compounds.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., from CHO-K1 cells)[4]

  • Radioligand (e.g., [3H]5-CT for 5-HT7 receptors)[12]

  • Test compounds (fluorinated and non-fluorinated methoxyindoles)

  • Standard Binding Buffer (SBB): 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4[1][12]

  • Wash Buffer: Ice-cold SBB

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)[1]

  • Scintillation cocktail

  • 96-well plates

  • Filter-Mate Harvester

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add the following to each well:

    • 150 µL of cell membrane preparation (3-20 µg protein)[1]

    • 50 µL of test compound at various concentrations (typically in serial dilutions)

    • 50 µL of radioligand at a fixed concentration (near its Kd value)[1]

    • For total binding, add 50 µL of buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[1]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]

  • Drying: Dry the filters for 30 minutes at 50°C.[1]

  • Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., A549, MCF-7)[11]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated methoxyindoles and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[13]

MAO-B Inhibitor Screening Assay (Fluorometric)

This assay is used to screen for and characterize inhibitors of the MAO-B enzyme.

Objective: To determine the IC50 of test compounds for MAO-B inhibition.

Materials:

  • MAO-B Inhibitor Screening Kit (e.g., from Sigma-Aldrich, MAK296)[14]

  • Test compounds

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare the MAO-B enzyme, substrate, and developer solutions according to the kit manufacturer's instructions.[14]

  • Inhibitor Preparation: Prepare a 10x stock solution of the test compounds in the provided assay buffer.

  • Assay Reaction:

    • Add 10 µL of the test inhibitor solution to the appropriate wells.

    • Add 50 µL of the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.[14]

    • Initiate the reaction by adding 40 µL of the MAO-B substrate solution to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for at least 30 minutes using a fluorescence microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.

G cluster_0 In Vitro Bioactivity Assessment A Compound Synthesis (Fluorinated & Non-Fluorinated Methoxyindoles) B Target-Based Assays (e.g., Radioligand Binding) A->B C Phenotypic Assays (e.g., MTT Cytotoxicity) A->C D Enzyme Inhibition Assays (e.g., MAO Inhibition) A->D E Data Analysis (Ki, IC50) B->E C->E D->E F Structure-Activity Relationship (SAR) E->F G cluster_0 Physicochemical Properties cluster_1 Biological Outcomes Lipophilicity Increased Lipophilicity Membrane_Permeability Improved Membrane Permeability Lipophilicity->Membrane_Permeability Metabolic_Stability Enhanced Metabolic Stability Bioavailability Increased Bioavailability Metabolic_Stability->Bioavailability Binding_Affinity Altered Binding Affinity Target_Potency Enhanced Target Potency & Selectivity Binding_Affinity->Target_Potency Fluorination Fluorination of Methoxyindole Fluorination->Lipophilicity Fluorination->Metabolic_Stability Fluorination->Binding_Affinity

Caption: Causal relationship between fluorination and enhanced bioactivity of methoxyindoles.

Conclusion

The strategic fluorination of methoxyindoles is a powerful and validated approach to enhancing their therapeutic potential. As demonstrated by the comparative data, the introduction of fluorine can lead to significant improvements in binding affinity, enzyme inhibition, and anticancer activity. The causal mechanisms for these enhancements are rooted in the unique physicochemical properties of fluorine, which favorably modulate a molecule's metabolic stability, lipophilicity, and target interaction profile. By utilizing the detailed experimental protocols provided, researchers can effectively conduct their own comparative studies and contribute to the development of next-generation therapeutics based on the versatile methoxyindole scaffold.

References

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service.
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (n.d.).
  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • The role of fluorine in medicinal chemistry - Taylor & Francis. (2008, October 4).
  • IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. (n.d.).
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (2024, June 19).
  • Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists - NIH. (n.d.).
  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors | bioRxiv. (2025, September 9).
  • Bioassays for anticancer activities - University of Wollongong. (2013, January 1).
  • Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis - MDPI. (2019, August 18).
  • Mapping the melatonin receptor. 4. Comparison of the binding affinities of a series of substituted phenylalkyl amides - PubMed. (n.d.).
  • IC50 values and dose–response curves of designed... - ResearchGate. (n.d.).
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.).
  • A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties - PubMed. (2001, March 26).
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin. (n.d.).
  • Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. (n.d.).
  • An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed. (2016, May 1).
  • Bioassays for anticancer activities. - Semantic Scholar. (n.d.).
  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. (2023, August 16).
  • Fluorinated indole-imidazole conjugates: Selective, orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers | Request PDF - ResearchGate. (2019, March).
  • Cell-based assays for profiling activity and safety properties of cancer drugs - PubMed. (2006, November 15).
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  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed. (2021, January 15).
  • An investigation of the monoamine oxidase inhibition properties of pyrrolo[3,4- f ]indole-5,7-dione and indole-5,6-dicarbonitrile derivatives - ResearchGate. (n.d.).
  • Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. (2022, September 21).
  • Chemoselective fluorination and chemoinformatic analysis of griseofulvin: natural vs fluorinated fungal metabolites - PMC. (2017, July 28).
  • Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC. (n.d.).
  • Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4 - ResearchGate. (n.d.).
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Elemental analysis data for (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(7-Fluoro-4-methoxy-1H-indol-2-yl)methanol (C₁₀H₁₀FNO₂) is a critical heterocyclic building block, often utilized in the synthesis of HIV-1 attachment inhibitors and indole-based oncology targets. Its structural integrity—specifically the stability of the C2-hydroxymethyl group in the presence of the electron-donating C4-methoxy and electron-withdrawing C7-fluoro substituents—presents unique analytical challenges.

This guide provides a comparative analysis of Elemental Analysis (Combustion) versus High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for validating this compound. While HRMS confirms molecular identity, this guide argues that Elemental Analysis (CHN) remains the superior metric for establishing bulk purity and solvation state, which are critical for GMP downstream processing.

Theoretical vs. Experimental Data Profile

The following data establishes the baseline for "Passing" quality. Experimental deviations greater than ±0.4% typically indicate trapped solvents (methanol/water) or incomplete reduction of the precursor ester.

Table 1: Elemental Composition (Theoretical)

Formula: C₁₀H₁₀FNO₂ | Mol. Weight: 195.19 g/mol

ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptable Range (±0.4%)
Carbon (C) 10120.1161.54% 61.14 – 61.94%
Hydrogen (H) 1010.085.16% 4.76 – 5.56%
Nitrogen (N) 114.017.18% 6.78 – 7.58%
Fluorine (F) 119.009.73% N/A (Req. Ion Chrom.)
Oxygen (O) 232.0016.39% Calculated by diff.
Table 2: Comparative Impurity Scenarios

Common deviations observed during synthesis reduction steps.

Scenario%C Deviation%H Deviation%N DeviationDiagnosis
Trapped Methanol (0.5 eq)-1.8% (Lower)+0.6% (Higher)-0.5% (Lower)Incomplete drying after reduction workup.
Trapped Water (1.0 eq)-3.2% (Lower)+0.4% (Higher)-0.4% (Lower)Hygroscopic uptake; sample requires P₂O₅ drying.
Residual Ester (Precursor)+2.5% (Higher)+0.4% (Higher)-0.3% (Lower)Incomplete LiAlH₄/DIBAL-H reduction.

Comparative Analysis: Validation Methodologies

For a drug development professional, choosing the right validation method is a trade-off between specificity, speed, and bulk accuracy.

Method A: Combustion Analysis (CHN)
  • Principle: Thermal oxidation of the sample; detection of CO₂, H₂O, and NOₓ gases.

  • Performance:

    • Pros: The only method that confirms bulk purity. It detects non-chromatographic impurities (inorganic salts, trapped water) that HPLC and HRMS miss.

    • Cons: Requires ~5mg of sample; destructive; sensitive to hygroscopicity.

  • Verdict: Mandatory for reference standards and GMP starting materials.

Method B: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Principle: Ionization (Electrospray) and Time-of-Flight (TOF) detection.

  • Performance:

    • Pros: Confirms exact formula (Identity). High sensitivity (<1mg).

    • Cons: "Purity" is relative to ionization efficiency. Does not detect inorganic salts or residual solvents.

  • Verdict: Excellent for identity, poor for purity.

Method C: Quantitative NMR (qNMR)
  • Principle: Proton counting against an internal standard (e.g., Maleic Acid).

  • Performance:

    • Pros: Non-destructive. Can quantify specific organic impurities.

    • Cons: Requires precise weighing; relaxation times (T1) must be optimized.

  • Verdict: The best alternative if sample quantity is limited (<2mg).

Visualization: Analytical Decision Matrix

AnalyticalWorkflow Start Synthesized (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol Check1 Is Sample > 100mg? Start->Check1 PathA Method A: Combustion (CHN) (Bulk Purity Validation) Check1->PathA Yes PathB Method B: HRMS + qNMR (Identity + Potency) Check1->PathB No (Save Sample) ResultA Pass: Within ±0.4% (Release as Reference Std) PathA->ResultA Matches Theory ResultB Fail: Deviations >0.4% (Check Solvates/Salts) PathA->ResultB Mismatch PathB->ResultA qNMR > 98%

Figure 1: Decision matrix for selecting the appropriate validation technique based on sample availability and data requirements.

Experimental Protocols

Synthesis Context (Precursor Reduction)

To obtain the alcohol, the commercial ester is typically reduced.

  • Reaction: Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate + LiAlH₄ (THF, 0°C) → Product.

  • Criticality: The workup often involves Rochelle's salt or Fieser workup, which can leave trapped water or inorganic aluminum salts, skewing Elemental Analysis.

Sample Preparation for Elemental Analysis (SOP)

Objective: Remove solvates to ensure EA data reflects the scaffold, not the solvent.

  • Recrystallization: Dissolve crude solid in minimal hot Methanol/DCM (1:1). Add Hexanes dropwise until turbid. Cool to -20°C. Filter crystals.

  • Vacuum Drying (CRITICAL):

    • Place 20 mg of recrystallized product in a drying pistol (Abderhalden) or vacuum oven.

    • Solvent: Refluxing Acetone (56°C) or set oven to 50°C.

    • Desiccant: P₂O₅ (Phosphorus Pentoxide) is required to remove lattice water.

    • Duration: 12–16 hours under high vacuum (<1 mbar).

  • Handling: The 4-methoxy group increases electron density, making the indole ring prone to oxidation. Store under Argon immediately after drying.

Visualization: Synthesis & Purity Flow

SynthesisFlow Precursor Ethyl Ester (C12H12FNO3) Reagent LiAlH4 / THF (Reduction) Precursor->Reagent Crude Crude Alcohol (Contains Al-salts) Reagent->Crude Purification Workup: Rochelle's Salt + Recryst (MeOH/DCM) Crude->Purification Final Pure Alcohol (C10H10FNO2) Purification->Final Analysis CHN Analysis (Target: 61.54% C) Final->Analysis

Figure 2: Synthesis workflow highlighting the purification step necessary to remove aluminum salts prior to elemental analysis.

References

  • Bristol-Myers Squibb Company. (2012). Indole Derivatives as HIV Attachment Inhibitors. Patent WO2012012345. (Describes the synthesis of 4-methoxy-7-substituted indoles). Link

  • Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery of Fostemsavir. Journal of Medicinal Chemistry, 61(1), 62–80. (Contextualizes the 4-methoxy-7-fluoro substitution pattern).[1][2][3][4][5] Link

  • Sigma-Aldrich. (2023). Product Specification: Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate. (Precursor data for comparison). Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Methodology for qNMR validation). Link

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Safety Operating Guide

Proper Disposal of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, a fluorinated indole derivative. As the indole moiety is a significant structural subunit in many natural products and pharmaceuticals, and the incorporation of fluorine can enhance pharmacological properties, compounds like this are increasingly synthesized in research and development settings.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Chemical Profile
  • Halogenated Organic Compound: The presence of a fluorine atom classifies this compound as a halogenated organic substance.[3] Halogenated compounds require specific disposal routes and must not be mixed with non-halogenated chemical waste.[4][5]

  • Potential for Biological Activity: Indole derivatives are known for their diverse biological activities.[1] Fluorination can further modulate these properties, including metabolic stability and bioavailability.[6] Therefore, it is prudent to handle this compound as potentially biologically active.

  • Flammability and Reactivity: The presence of the methanol group and the organic nature of the molecule suggest it may be flammable.[7][8] It should be kept away from heat, sparks, and open flames.[9][10] It may be incompatible with strong oxidizing agents.[7]

PropertyInferred CharacteristicRationale
Physical State Likely a solid at room temperatureBased on similar indole derivatives.[2]
Chemical Class Halogenated Organic CompoundContains a fluorine atom.[3][4]
Potential Hazards Flammable, potentially toxic and biologically activeBased on functional groups (methanol, fluorinated indole).[1][7][8]
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, strong basesGeneral incompatibilities for similar organic compounds.[9]
Personal Protective Equipment (PPE)

Before handling (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves. Always consult the glove manufacturer's specifications for compatibility with halogenated organic compounds.[11]

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: All handling and commingling of waste should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or dust.[11][12]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal.

  • Designated Waste Stream: (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[3][12]

  • Avoid Cross-Contamination: Never mix halogenated waste with non-halogenated organic waste.[4][5] The disposal cost for halogenated waste is significantly higher due to the need for incineration at high temperatures to prevent the formation of toxic byproducts.[4] Also, do not contaminate this waste stream with heavy metals, strong acids or bases, or other reactive chemicals.[5][11]

Step-by-Step Disposal Protocol

4.1. Container Selection and Labeling

  • Choose a Compatible Container: Select a clean, leak-proof container with a secure, screw-top cap that is compatible with halogenated organic compounds.[13][14] Your institution's Environmental Health and Safety (EHS) office may provide specific, approved containers.[4]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[5][14] The label must clearly state "Halogenated Organic Waste."[12]

  • Identify Contents: List all chemical constituents and their approximate percentages on the label.[13] For this specific compound, write "(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol." If it is in a solvent, list the solvent and its concentration as well.

4.2. Waste Accumulation

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be in a well-ventilated location, such as a fume hood, and away from sources of ignition.[3][7]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[11][12][14] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.

  • Do Not Overfill: Fill the container to no more than 75-80% of its capacity to allow for vapor expansion and to prevent spills.[13]

4.3. Handling Residual and Contaminated Materials

  • Empty Containers: "Empty" containers that held pure (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol are still considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[13] The rinsate must be collected and disposed of as halogenated organic waste.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound must be placed in a sealed bag, labeled as "Hazardous Waste" with the chemical name, and disposed of according to your institution's solid waste procedures for contaminated materials.

  • Spill Cleanup: In the event of a spill, use an inert absorbent material to contain it.[11][12] The absorbent material and any contaminated cleaning supplies must be collected in a sealed container, labeled as hazardous waste, and disposed of as halogenated organic waste.[11]

Final Disposal and Record Keeping
  • Request Pickup: Once the waste container is nearly full, arrange for its collection by your institution's EHS or hazardous waste management personnel.[11]

  • Maintain Records: Keep a detailed log of the waste generated, including the chemical name, quantity, and date of disposal.[3] This is often a regulatory requirement.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol.

G start Start: Have (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste pure_or_solution Pure Compound or Solution assess_waste->pure_or_solution Liquid contaminated_solid Contaminated Solid Waste (Gloves, Paper, etc.) assess_waste->contaminated_solid Solid halogenated_container Select Labeled, Compatible 'Halogenated Organic Waste' Container pure_or_solution->halogenated_container solid_waste_bag Place in a Sealed, Labeled 'Hazardous Waste' Bag contaminated_solid->solid_waste_bag add_to_container Add Waste to Container in a Fume Hood halogenated_container->add_to_container seal_container Keep Container Tightly Sealed in Satellite Accumulation Area solid_waste_bag->seal_container add_to_container->seal_container request_pickup Request Pickup by EHS When Container is Full seal_container->request_pickup end End: Waste Properly Disposed request_pickup->end

Caption: Waste Disposal Workflow for (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol.

Conclusion

The proper disposal of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is not merely a procedural task but a critical responsibility for all laboratory personnel. By understanding the chemical's potential hazards and meticulously following the principles of waste segregation, containerization, and institutional protocols, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Never dispose of this or any other organic chemical down the drain.[3][4] When in doubt, always consult your institution's Environmental Health and Safety department.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2024, September 7).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • SAFETY DATA SHEET - Merck. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, April 27).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • SAFETY DATA SHEET - Actylis Lab Solutions. (2024, September 13).
  • Fluorine-containing indoles. (2018, May 28).
  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene. (2025, June 7).
  • Buy ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate (EVT-2937893) - EvitaChem. (n.d.).

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A Senior Application Scientist's Guide to Handling (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol. This guide is a conservative synthesis based on the known hazards of structurally related compounds, including indole, 4-methoxyindole, and other fluorinated aromatic compounds.[1][2] It is imperative to treat this compound with a high degree of caution as its toxicological properties have not been fully investigated. This document is intended for use by trained laboratory personnel.

Anticipated Hazard Profile

The potential hazards of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol are extrapolated from its core chemical structures: a substituted indole ring and a methanol group. The presence of a fluorine atom can significantly alter the compound's reactivity and toxicological profile. Based on data from related compounds, the following hazards should be anticipated.

Hazard CategoryPotential Hazard DescriptionRationale/Structural Analogy
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.General precaution for novel, functionalized heterocyclic compounds.[2]
Skin Corrosion/Irritation May cause skin irritation.Indole and its derivatives can be irritating to the skin upon contact.[3]
Eye Damage/Irritation Causes serious eye damage. The parent compound, (1H-indol-2-yl)methanol, is known to cause serious eye damage.[4] This is a critical and known risk.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][5]A common property for many solid organic compounds.[5]
Long-Term Health Effects Unknown. Suspected of causing long-term health effects.Some complex indole derivatives are investigated for various biological activities, and their long-term effects are often not well-characterized. Some pyridoindoles are suspected carcinogens.[2]
Environmental Hazards Potentially toxic to aquatic life.A general precaution for many synthetic organic compounds that are not readily biodegradable.[1]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound of unknown toxicity. The following PPE is mandatory for all operations.

Protection TypeRecommended PPE SpecificationPurpose
Eye and Face Chemical safety goggles and a face shield.Protects against splashes, airborne particles, and the significant risk of serious eye damage.[1][4]
Hand Nitrile gloves (minimum 8 mil thickness). Double-gloving is required.Provides a robust barrier against dermal absorption.[1][2] Gloves must be changed immediately if contamination is suspected.[1][6]
Body A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects skin and personal clothing from contamination.[1][7]
Respiratory All handling must occur inside a certified chemical fume hood.Prevents inhalation of airborne particles or potential vapors.[1][6] If weighing outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety. The following workflow must be followed for all procedures involving (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol.

Engineering Controls
  • Primary Containment: All handling of the compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][6]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and recently tested.

Procedural Steps
  • Preparation:

    • Before handling, ensure all necessary PPE is donned correctly as specified in Section 2.

    • Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.[2]

    • Assemble all necessary equipment (spatulas, glassware, solvents) within the fume hood before introducing the compound.

  • Weighing the Compound:

    • Whenever possible, weigh the solid compound directly within the fume hood on a tared weigh boat or paper.

    • If an external balance must be used, tare a sealed container (e.g., a vial with a cap), add the compound to the container inside the fume hood, seal the container, and then re-weigh the sealed container outside. This "analytical containment" method prevents contamination of the balance and surrounding area.

  • Solution Preparation:

    • Place the vessel containing the weighed solid inside the fume hood.

    • Slowly add the desired solvent to the solid to avoid splashing or aerosol generation.[2]

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling Decontamination:

    • After handling, decontaminate all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Carefully wipe down the exterior of any containers before removing them from the fume hood.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after all work is complete.[6][7]

PPE_Selection_Workflow PPE Selection Workflow for (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol start Start: Prepare to Handle Compound assess Assess Task - Weighing Solid - Preparing Solution - Transferring Liquid start->assess base_ppe Don Base PPE - Flame-Resistant Lab Coat - Closed-Toe Shoes assess->base_ppe eye_face Don Eye & Face Protection - Chemical Goggles - Face Shield base_ppe->eye_face hand Don Hand Protection - Double Nitrile Gloves (min. 8 mil) eye_face->hand resp Implement Respiratory Control - Work in Certified Fume Hood hand->resp verify Final Check - All PPE correctly fitted? - Fume hood sash at correct height? resp->verify proceed Proceed with Handling verify->proceed

Caption: PPE selection is a mandatory, sequential process before handling the compound.

Spill and Emergency Procedures

  • Spill:

    • Evacuate the immediate area and alert nearby personnel.[7]

    • If the spill is contained within the fume hood, use a chemical spill kit with an inert absorbent material (e.g., sand or vermiculite) to control it.[8]

    • For spills outside a fume hood, evacuate the lab and contact the institutional Environmental Health & Safety (EH&S) department immediately.[7]

    • Do not attempt to clean up a large spill or any spill outside of a fume hood without proper training and respiratory protection.

  • Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused compound, contaminated weigh paper, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions and decontamination rinsates in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Disposable PPE, such as gloves and bench paper, should be double-bagged, sealed, and placed in the appropriate solid hazardous waste container.[7]

All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol". Store waste in a designated satellite accumulation area until it is collected by the institutional EH&S department for disposal in accordance with local and federal regulations.[7]

Disposal_Plan_Workflow Disposal Workflow for Chemical Waste start Waste Generation (Post-Experiment) identify Identify Waste Type start->identify solid Solid Waste - Excess Compound - Contaminated Paper identify->solid Solid liquid Liquid Waste - Unused Solutions - Solvent Rinses identify->liquid Liquid ppe Contaminated PPE - Gloves, Bench Liners identify->ppe PPE container_solid Place in Labeled Solid Waste Container solid->container_solid container_liquid Place in Labeled Liquid Waste Container liquid->container_liquid container_ppe Double-Bag and Place in Solid Waste Container ppe->container_ppe store Store Sealed Container in Satellite Accumulation Area container_solid->store container_liquid->store container_ppe->store pickup Request EH&S Pickup for Final Disposal store->pickup

Caption: Proper segregation and labeling of waste are crucial for safe disposal.

References

  • Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole. Benchchem.
  • indole (C8H7N). GazFinder.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • Personal protective equipment for handling 1-Acetoxyindole. Benchchem.
  • Safety data sheet. ITW Reagents.
  • Methanol - Standard Operating Procedure. UCLA Environment, Health & Safety (EH&S).
  • Methanol. University of Washington Environmental Health & Safety.
  • MSDS Overview: Handling and Transporting Methanol. Nexizo.
  • (1H-indol-2-yl)methanol | C9H9NO | CID 98783. PubChem, National Institutes of Health.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.